Molecular weight and formula of Tenofovir Impurity E
This technical guide provides an in-depth analysis of Tenofovir Impurity E , specifically within the context of Tenofovir Disoproxil Fumarate (TDF) drug substance manufacturing. [1][2][3][4][5][6] Executive Summary In th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Tenofovir Impurity E , specifically within the context of Tenofovir Disoproxil Fumarate (TDF) drug substance manufacturing.
[1][2][3][4][5][6]
Executive Summary
In the synthesis and stability profiling of Tenofovir Disoproxil Fumarate (TDF), Impurity E represents a critical process-related impurity and degradation product. Its presence indicates specific deviations in reaction stoichiometry or pH control during the esterification of Tenofovir.
Crucial Disambiguation:
Regulatory bodies and pharmacopoeias may index impurities differently.[1]
Primary Target (EP/IP Context): This guide focuses on Mono-POC Tenofovir 6-Isopropyl Carbamate (CAS: 1244022-56-7), commonly designated as Impurity E in European and Indian Pharmacopoeia contexts.
Secondary Note (USP Context): The USP designates "Tenofovir Disoproxil Related Compound E" as the simple Mono-POC Tenofovir (MW 403.33). This distinction is vital for accurate Standard Reference Material (SRM) selection.
Chemical Identity & Molecular Specifications[1][2][3][4][5][6][8][9][10]
The primary "Impurity E" discussed here is the N6-carbamoylated mono-ester , a complex byproduct formed when the protecting group reagents react with the adenine amine rather than the phosphonate moiety alone.
Soluble in Methanol, DMSO; Sparingly soluble in Water
Structural Insight
Unlike the parent drug (TDF), which possesses two isopropyloxycarbonyloxymethyl (POC) groups on the phosphonate and a free amine on the adenine ring, Impurity E features:
Loss of Symmetry: Only one POC group is attached to the phosphonate (Mono-ester).
N-Acylation: The exocyclic amino group at position 6 of the purine ring is derivatized with an isopropyl carbamate moiety.
Formation Mechanism & Process Control
The formation of Impurity E is a classic example of chemoselectivity failure during the alkylation step of Tenofovir synthesis.
The Chemistry
The synthesis of TDF involves reacting Tenofovir (free acid) with Chloromethyl Isopropyl Carbonate (CMIC) in the presence of a base (e.g., Triethylamine or N-methyl-2-pyrrolidone).
Desired Path: O-alkylation of the phosphonic acid to form the Bis-POC ester.
Undesired Path (Impurity E):
N-Acylation: The electrophilic CMIC attacks the nucleophilic N6-amine of the adenine ring.
Incomplete Esterification: The phosphonate is only partially alkylated (Mono-POC) due to steric hindrance or limiting reagent.
Pathway Diagram
The following diagram illustrates the competitive pathways leading to TDF versus Impurity E.
Figure 1: Competitive reaction pathways in TDF synthesis. Impurity E arises when N-acylation competes with phosphonate esterification.
Control Strategy
To minimize Impurity E, process chemists must optimize:
Base Strength & Equivalents: Stronger bases or excess base can promote deprotonation of the N6-amine, increasing its nucleophilicity and susceptibility to acylation.
Temperature: Higher reaction temperatures often favor the higher-energy activation barrier of N-acylation over O-alkylation.
Stoichiometry: A precise excess of CMIC is required to drive Bis-POC formation, but a vast excess can push the reaction toward N-acylation.
Analytical Characterization
Detecting and quantifying Impurity E requires high-resolution chromatography due to its structural similarity to other byproducts (like the Mono-POC ester or the Dimer).
HPLC Method Parameters (Recommended)
Column: C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax SB-C18), 3.5 µm, 150 x 4.6 mm.
Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH 3.0).
Mobile Phase B: Acetonitrile (ACN) or Methanol.
Gradient:
Start: High aqueous (95% A) to elute polar degradants.
Ramp: Linear gradient to 60-70% B to elute TDF and hydrophobic impurities (like Impurity E).
Detection: UV at 260 nm (Adenine
).
Mass Spectrometry (LC-MS/MS) Identification
In positive electrospray ionization (ESI+), Impurity E (MW 489) exhibits a distinct fragmentation pattern compared to TDF (MW 519).
Fragment Ion (m/z)
Structural Assignment
490.2
Parent Ion (Impurity E)
374.1
Loss of POC group (-116 Da)
288.1
Loss of POC + Isopropyl Carbamate (Reversion to Tenofovir core)
176.1
Adenine-linker fragment (Diagnostic)
Analytical Workflow Diagram
Figure 2: Analytical separation strategy distinguishing Impurity E from TDF and other related compounds.
Toxicological & Regulatory Context
Genotoxicity Assessment (ICH M7)
Impurity E contains the N-carbamate structural motif. While some carbamates are flagged as structural alerts for genotoxicity, in the context of Tenofovir (a nucleotide analog), this impurity is generally considered a Process Related Impurity rather than a mutagenic impurity, provided it is controlled within ICH Q3A limits.
Impurity E is relatively stable in solid state but can hydrolyze back to Mono-POC Tenofovir or Tenofovir free acid under acidic or basic stress conditions. It serves as a "marker" for the quality of the alkylation process.
References
European Pharmacopoeia (Ph. Eur.) . Tenofovir Disoproxil Fumarate Monograph 2593. European Directorate for the Quality of Medicines (EDQM). [Link]
U.S. Pharmacopeia (USP) . Tenofovir Disoproxil Fumarate: Related Compounds. USP-NF Online. [Link]
PubChem . Tenofovir Disoproxil - Compound Summary. National Center for Biotechnology Information. [Link]
Technical Guide: Tenofovir Disoproxil Fumarate Impurity E (USP Related Compound E)
[1] Executive Summary & Chemical Identity Tenofovir Disoproxil Fumarate (TDF) is a nucleotide reverse transcriptase inhibitor (NtRTI) used in the treatment of HIV-1 and Chronic Hepatitis B. During its synthesis and stora...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Identity
Tenofovir Disoproxil Fumarate (TDF) is a nucleotide reverse transcriptase inhibitor (NtRTI) used in the treatment of HIV-1 and Chronic Hepatitis B. During its synthesis and storage, TDF is susceptible to degradation, primarily via hydrolysis.[1]
Impurity E , formally designated as USP Related Compound E , is the primary hydrolytic degradation product known as Tenofovir Disoproxil Monoisoproxil (Mono-POC Tenofovir) .[1]
Critical Disambiguation: USP vs. IP Nomenclature
Researchers must exercise extreme caution regarding the nomenclature "Impurity E," as it refers to different chemical entities depending on the pharmacopeial standard:
USP Related Compound E (Primary Focus): The Mono-POC ester (Hydrolysis product).[1]
IP (Indian Pharmacopoeia) Impurity E: Often refers to the N-6 Isopropyl Carbamate derivative (Synthesis impurity).[1]
This guide focuses on the USP Related Compound E (Mono-POC) , as it is the dominant stability-indicating impurity monitored globally.[1]
Soluble in Methanol, DMSO; Slightly soluble in Water
Formation Mechanism: The Hydrolysis Pathway
Tenofovir Disoproxil is a prodrug designed with two isopropyloxycarbonyloxymethyl (POC) esters to enhance oral bioavailability. These ester linkages are chemically labile.
Impurity E forms through the hydrolysis of one of the two POC groups. This reaction is accelerated by:
Moisture: High humidity storage conditions.
pH Excursions: Instability increases significantly in alkaline environments.
The following diagram illustrates the stepwise degradation of TDF into Impurity E (Mono-POC) and subsequently into Tenofovir (PMPA).
Figure 1: Stepwise hydrolytic degradation of Tenofovir Disoproxil Fumarate.[1]
Analytical Strategy: Detection & Quantification
Quantifying Impurity E requires a stability-indicating HPLC method capable of resolving the mono-ester from the bis-ester (API) and the fully hydrolyzed parent (Tenofovir).[1]
Method Development Principles
Column Selection: A C18 stationary phase (e.g., Waters Symmetry or Agilent Zorbax) is standard. The POC groups make TDF hydrophobic, while Impurity E is more polar.
Detection: UV detection at 260 nm is optimal due to the adenine chromophore, which remains intact in Impurity E.
Elution: Gradient elution is strictly required. Isocratic methods often fail to elute the highly retained bis-POC parent peak within a reasonable timeframe while separating the early-eluting mono-POC.
Tenofovir (RT ~4 min) < Impurity E (RT ~12 min) < TDF (RT ~25 min)
Analytical Workflow Diagram
Figure 2: Standard analytical workflow for Impurity E quantification.
Regulatory Limits & Remediation
Acceptance Criteria (ICH Q3B)
For a drug product with a maximum daily dose of 300 mg (typical for TDF):
Reporting Threshold: 0.10%
Identification Threshold: 0.20%
Qualification Threshold: 0.20% (or 3 mg TDI, whichever is lower)[1]
Note: As a known metabolite/degradant that converts to the active drug, safety qualification limits for Impurity E may be higher than for non-metabolite impurities, but strict control is required to ensure potency.[1]
Control Strategies
Desiccant Integration: TDF tablets are highly hygroscopic. Packaging must include silica gel or molecular sieve desiccants to prevent hydrolysis.
Process pH Control: During the washing steps of the API synthesis, maintain pH < 4.0 to prevent premature ester hydrolysis.
Cold Chain (API): Store bulk API at 2-8°C until formulation to minimize spontaneous degradation.
References
Axios Research. Tenofovir Disoproxil Related Compound E Reference Standard. Retrieved from [Link]
United States Pharmacopeia (USP).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tenofovir Disoproxil. Retrieved from [Link]
Definitive Guide to Tenofovir Disoproxil Fumarate IP Impurity E: Characterization, Mechanism, and Control
Executive Summary In the rigorous landscape of pharmaceutical impurity profiling, Tenofovir Disoproxil Fumarate (TDF) IP Impurity E represents a critical degradation product monitored under the Indian Pharmacopoeia (IP)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the rigorous landscape of pharmaceutical impurity profiling, Tenofovir Disoproxil Fumarate (TDF) IP Impurity E represents a critical degradation product monitored under the Indian Pharmacopoeia (IP). Distinct from simple hydrolysis products, Impurity E involves a structural rearrangement of the prodrug moiety, specifically identifying as the N6-carbamoylated Mono-POC derivative .
This guide provides a comprehensive technical analysis of Impurity E, defining its precise IUPAC nomenclature, formation mechanism via carbamoylation pathways, and validated analytical strategies for its control in drug substances and formulated products.
Part 1: Chemical Identity and Nomenclature
Accurate identification begins with precise nomenclature. IP Impurity E is not merely a hydrolysis byproduct; it is a chemically modified analog where the adenine base has undergone carbamoylation, combined with the loss of one isopropyloxycarbonyloxymethyl (POC) group.
Core Identifiers
Parameter
Technical Specification
Common Name
Tenofovir Disoproxil IP Impurity E
Chemical Alias
Mono-POC Tenofovir 6-Isopropyl Carbamate
CAS Number
1244022-56-7
Molecular Formula
C₁₈H₂₈N₅O₉P
Molecular Weight
489.42 g/mol
Appearance
White to off-white solid
Validated IUPAC Name
The systematic naming reflects the stereochemistry at the propyl linker and the dual modification (N6-carbamoylation and phosphonate mono-esterification).
Modification A (Phosphonate): One hydroxyl group is esterified with an isopropyloxycarbonyloxymethyl (POC) group; the other remains a free acid (Mono-POC).
Modification B (Nucleobase): The exocyclic amino group at position 6 of the purine ring is derivatized into an isopropyl carbamate.
Part 2: Mechanism of Formation
Understanding the genesis of Impurity E is vital for process control. It typically arises through a degradation pathway involving the instability of the carbonate ester in the POC moiety.
The N6-Carbamoylation Pathway
Tenofovir Disoproxil Fumarate contains two labile POC groups. Under specific stress conditions (moisture, elevated temperature, or specific pH ranges), the carbonate linkage can undergo nucleophilic attack.
Primary Hydrolysis: TDF hydrolyzes to Tenofovir Monoproxil (Impurity A).
Intramolecular/Intermolecular Rearrangement: The carbonate carbonyl of a degrading POC group attacks the nucleophilic N6-amine of the adenine ring.
Result: Formation of the stable N6-isopropylcarbamate adduct. If this occurs alongside or follows the loss of one POC group, Impurity E is generated.
Pathway Visualization
The following diagram illustrates the degradation logic leading to Impurity E.
Figure 1: Degradation pathway of Tenofovir Disoproxil Fumarate leading to the formation of IP Impurity E via hydrolysis and N6-carbamoylation.[2][3]
Part 3: Analytical Strategy & Detection
Detecting Impurity E requires a robust chromatographic method capable of separating the zwitterionic parent drug from its various esterified and carbamoylated impurities.
HPLC Method Parameters (Reference Protocol)
This protocol is designed to resolve Impurity E (RRT ~0.76 - 0.90 depending on specific gradient) from the main peak.
Parameter
Condition
Column
C18 (e.g., Waters Symmetry or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase A
Phosphate Buffer pH 3.0 (0.02 M KH₂PO₄)
Mobile Phase B
Acetonitrile : Methanol (70:30 v/v)
Flow Rate
1.0 mL/min
Detection
UV at 260 nm
Column Temp
25°C - 30°C
Injection Vol
10 - 20 µL
Analytical Workflow Logic
To ensure specificity, the following decision tree should be applied during method validation.
Figure 2: Analytical workflow for the separation and identification of TDF impurities based on Relative Retention Time (RRT).
Part 4: Control & Mitigation
To maintain Impurity E below the ICH Q3B qualification threshold (typically 0.15% or 0.2% depending on dose), the following control measures are recommended:
Moisture Control: The hydrolysis of the POC group is the rate-limiting step. Manufacturing environments must maintain low relative humidity (<40% RH).
pH Stability: Formulation excipients should buffer the micro-environment to prevent acidic or basic catalysis of the carbonate ester.
Packaging: Use high-barrier packaging (e.g., Alu-Alu blisters) with desiccants to prevent moisture ingress which fuels the degradation pathway.
References
Veeprho Laboratories. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity E (CAS 1244022-56-7).[4][3][5] Retrieved from [Link]
Indian Pharmacopoeia Commission. (2022). IPC launches 10 new IP impurities substances. Express Pharma. Retrieved from [Link]
Difference between Tenofovir Impurity E and Impurity B
An In-Depth Technical Guide on the Core Differences Between Tenofovir Impurity E and Impurity B Executive Summary Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, and ensuring its purity is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Core Differences Between Tenofovir Impurity E and Impurity B
Executive Summary
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, and ensuring its purity is paramount for patient safety and therapeutic efficacy. This technical guide provides a detailed comparative analysis of two critical process-related and degradation impurities: Tenofovir Impurity E and Tenofovir Impurity B. We will dissect their distinct chemical structures, explore their formation pathways, outline robust analytical methodologies for their detection and quantification, and discuss their regulatory context. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Tenofovir-based active pharmaceutical ingredients (APIs).
Introduction: The Criticality of Impurity Profiling in Tenofovir API
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) administered as a prodrug, most commonly Tenofovir Disoproxil Fumarate, to improve oral bioavailability.[1] The manufacturing process of this complex molecule, along with its potential for degradation under various stress conditions, can lead to the formation of structurally similar impurities.[1][2][3] According to International Council for Harmonisation (ICH) guidelines, impurities in new drug products must be identified and quantified, as those present above a 0.1% threshold are considered potentially toxic and may impact the drug's safety and efficacy.[1] A thorough understanding of the impurity profile is therefore not merely a regulatory hurdle but a fundamental aspect of ensuring drug quality. This guide focuses on two specified impurities, Impurity E and Impurity B, which differ significantly in their structure and origin.
Part 1: Chemical Identity and Structural Elucidation
The primary distinction between Tenofovir Impurity E and Impurity B lies in their chemical structure, specifically in the modifications to the parent Tenofovir molecule.
Tenofovir Impurity E: A Carbamate Derivative
Tenofovir Impurity E is identified as Mono-POC Tenofovir 6-Isopropyl Carbamate .[4] Its defining feature is the presence of an isopropyl carbamate group attached to the N6-amino position of the purine ring. This modification significantly alters the electronic and steric properties of the adenine base. Additionally, it is a "mono-POC" derivative, meaning one of the phosphonate's acidic protons is esterified with an isopropyloxycarbonyloxymethyl (POC) group, while the other remains a hydroxyl group.
Tenofovir Impurity B: A Mixed Phosphonate Ester
Tenofovir Impurity B is chemically known as Mono-POC Methyl Tenofovir .[5] It is a mixed phosphonate diester where one acidic proton of the phosphonate group is esterified with a POC group, and the other is esterified with a simple methyl group. Unlike Impurity E, the adenine ring in Impurity B remains unmodified. Due to the chiral center in the Tenofovir backbone and the stereogenic phosphorus atom, this impurity typically exists as a mixture of diastereomers.[5]
Comparative Structural and Chemical Data
The table below summarizes the key chemical identifiers for these impurities.
Isopropyl carbamate on N6 of adenine; Mono-POC phosphonate
Unmodified adenine; Mixed methyl and POC phosphonate ester
Visualization of Chemical Structures
The following diagram illustrates the structural differences between the parent drug (Tenofovir Disoproxil), Impurity E, and Impurity B.
Caption: Simplified formation pathways for Impurity E and Impurity B.
Part 3: Analytical Methodologies for Detection and Quantification
A robust, stability-indicating analytical method is essential for accurately separating and quantifying these impurities from the Tenofovir API and from each other. Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are the methods of choice.
[8]
Chromatographic Principles and Method Parameters
The separation is achieved based on the differential polarity of the compounds. A C18 stationary phase is commonly employed, which retains non-polar compounds longer. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol, often run in a gradient elution mode to resolve all related substances effectively. [9][10]Detection is performed using a UV detector, typically at 260 nm, which is the absorbance maximum for the purine chromophore.
[10][11]
The International Pharmacopoeia provides guidance on typical relative retention times (RRT), which are crucial for peak identification.
Compound
Typical Relative Retention Time (RRT)
Tenofovir Disoproxil (API)
1.00
Tenofovir Impurity E
0.76
Tenofovir Impurity B
0.80 and 0.81 (diastereomers)
(Source: WHO Draft Proposal for The International Pharmacopoeia)[12][13]
This protocol describes a general, self-validating workflow for the determination of Tenofovir impurities.
1. Reagent and Mobile Phase Preparation:
Mobile Phase A: Prepare a 10mM ammonium acetate solution in water. Adjust pH to 4.5 with glacial acetic acid. Filter through a 0.22 µm filter.
Mobile Phase B: Acetonitrile, HPLC grade.
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
2. Standard Solution Preparation:
API Stock Solution: Accurately weigh and dissolve an appropriate amount of Tenofovir Disoproxil Fumarate Reference Standard (RS) in the diluent to obtain a concentration of ~1.0 mg/mL.
Impurity Stock Solution: If available, prepare a stock solution containing Tenofovir Impurity E RS and Impurity B RS.
System Suitability Solution (SSS): Spike the API Stock Solution with known amounts of Impurity E and Impurity B to achieve concentrations at the specification limit (e.g., 0.15%). This solution is used to verify the resolution and sensitivity of the system.
3. Sample Preparation:
Accurately weigh and dissolve the Tenofovir Disoproxil Fumarate API sample in the diluent to obtain a final concentration of ~1.0 mg/mL.
4. Chromatographic Conditions:
Instrument: UPLC system with a PDA/UV detector.
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
Resolution: The resolution between the Impurity B peaks and the Impurity E peak must be ≥ 1.5.
Tailing Factor: The tailing factor for the main Tenofovir Disoproxil peak should be ≤ 2.0.
Signal-to-Noise Ratio: The S/N ratio for the impurity peaks in the SSS should be ≥ 10.
6. Analysis and Calculation:
Inject the sample solution.
Identify impurity peaks based on their RRTs relative to the main API peak.
Calculate the percentage of each impurity using the external standard method, correcting for relative response factors (RRFs) if they are not equal to 1.0.
Analytical Workflow Visualization
Caption: Standard workflow for UPLC-based impurity profiling.
Part 4: Regulatory Context and Pharmacopeial Standards
Both Impurity E and Impurity B are specified impurities in major pharmacopeias, including the United States Pharmacopeia (USP) and the International Pharmacopoeia (published by the WHO). [12][13][14]This designation means they must be monitored and controlled within strict limits for an API batch to be considered compliant. The limits are established based on toxicological data and the manufacturing process capability. Failure to control these impurities can result in batch rejection, regulatory action, and potential risks to patient health. The presence of Impurity B points to issues with solvent control during synthesis, while the presence of Impurity E may indicate insufficient control over reactive intermediates or potential degradation.
Conclusion
Structural Difference: Impurity E is a carbamate derivative on the adenine ring, whereas Impurity B is a mixed methyl-POC ester of the phosphonate group.
Origin: Impurity E can be both a synthesis byproduct and a degradant, while Impurity B is primarily a process-related impurity from the synthetic route.
Analytical Separation: Their differing structures and polarities allow for effective separation via RP-HPLC, with established relative retention times for reliable identification.
A comprehensive understanding of these impurities is fundamental to developing a robust manufacturing process, validating a reliable analytical method, and ultimately ensuring the consistent quality and safety of Tenofovir Disoproxil Fumarate.
References
Panmand, D., et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343.
Kumar, R., & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. World Journal of Advanced Research and Reviews, 19(3), 1325-1336. Available at: [Link]
Kanthi, K., et al. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. ACS Omega, 8(26), 23793-23802. Available at: [Link]
Kurmi, M., et al. (2014). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. RSC Advances, 4(95), 52969-52981. Available at: [Link]
Wang, Y., et al. (2015). Identification, Synthesis and Characterization of New Impurities in Tenofovir. Die Pharmazie, 70(5), 283-288. Available at: [Link]
Wang, Y., et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Ingenta Connect. Available at: [Link]
ResearchGate. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance | Request PDF. Available at: [Link]
Allmpus. (n.d.). Tenofovir disoproxil impurity B. Available at: [Link]
Kumar, R., & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. ResearchGate. Available at: [Link]
Saidulu, P., et al. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Research Journal of Pharmacy and Technology, 16(10), 4969-4976. Available at: [Link]
Veeprho. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity E | CAS 1244022-56-7. Available at: [Link]
World Health Organization. (2022). TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia. Available at: [Link]
World Health Organization. (2023). TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia. Available at: [Link]
Allmpus. (n.d.). TENOFOVIR DISOPROXIL FUMARATE IP IMPURITY E. Available at: [Link]
USP. (2011). Tenofovir Disoproxil Fumarate Monograph. Available at: [Link]
HPLC method development for Tenofovir Disoproxil Fumarate Impurity E
As a Senior Application Scientist, this document provides a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for Tenofovir Disoproxil Fumarate (TDF) Impurity E....
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this document provides a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for Tenofovir Disoproxil Fumarate (TDF) Impurity E. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical procedure.
Introduction: The Critical Role of Impurity Profiling
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, acting as a nucleotide reverse transcriptase inhibitor to treat HIV-1 and chronic hepatitis B infections[1][2]. As a prodrug, TDF is converted in the body to its active form, tenofovir. The manufacturing process and subsequent storage of TDF can lead to the formation of related substances or impurities. Regulatory bodies, following guidelines from the International Council for Harmonisation (ICH), mandate the identification and quantification of any impurity present above a certain threshold (typically 0.1%)[1].
Impurity E, chemically known as O-Isopropoxycarbonyloxymethyl hydrogen (R)-[1-(6-amino-9H-purin-9-yl)prop-2-yloxy]methylphosphonate or Mono-POC Tenofovir, is a known process-related impurity and potential degradant of TDF[1][]. It represents the mono-ester form of the TDF molecule. Accurate quantification of Impurity E is critical for ensuring the safety, efficacy, and quality of the final drug product. This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method designed for this purpose.
Analyte Characteristics: TDF vs. Impurity E
Understanding the structural differences between the active pharmaceutical ingredient (API) and its impurity is fundamental to developing a selective analytical method.
Contains two isopropoxycarbonyloxymethyl (POC) ester groups.
Contains only one POC ester group and one free phosphonic acid hydroxyl group.
Expected Polarity
Less polar due to the two ester groups.
More polar due to the free hydroxyl group on the phosphonate moiety.
This polarity difference is the key to their chromatographic separation. In reversed-phase HPLC, the more polar Impurity E will have a shorter retention time than the less polar TDF.
HPLC Method Development Rationale
The goal is to achieve baseline separation between TDF, Impurity E, and other potential impurities with good peak shape and sensitivity. The following choices are grounded in the physicochemical properties of the analytes.
Caption: Rationale for HPLC method parameter selection.
Mode of Chromatography : Reversed-phase HPLC is the ideal choice as it separates molecules based on polarity. A non-polar stationary phase is used with a polar mobile phase.
Stationary Phase Selection : A C18 (octadecylsilane) column is a robust, versatile, and standard choice for separating compounds of moderate polarity like TDF and its impurities[5][6]. The long alkyl chains provide sufficient hydrophobicity to retain the TDF molecule, while allowing for effective separation from the more polar Impurity E.
Mobile Phase Selection :
Aqueous Component : A buffered aqueous phase is necessary to control the ionization state of the phosphonic acid group in Impurity E and the amine group in both molecules. A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 3.8 - 6.0) is common, ensuring consistent retention times and minimizing peak tailing[7][8].
Organic Modifier : Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.
Elution Mode : A gradient elution program is superior to an isocratic one for impurity analysis[7][8]. It allows for the effective elution of the more polar Impurity E early in the run while ensuring that the less polar TDF and any other non-polar impurities are eluted within a reasonable time, maintaining good peak shape and resolution throughout the chromatogram.
Detection Wavelength : Both TDF and Impurity E contain the adenine purine ring system, which has a strong UV absorbance maximum around 260 nm[6][7]. This wavelength provides excellent sensitivity for both the API and the impurity.
Optimized HPLC Method Protocol
This protocol is a robust starting point for the analysis. Further optimization and validation are required for specific applications.
Instrumentation and Reagents
HPLC System : A gradient-capable HPLC system with a UV detector.
Column : C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC-Pack ODS-AQ, ACE C18)[5][7].
Mobile Phase A (Aqueous) : Prepare a 10mM solution of potassium dihydrogen phosphate in water. Adjust the pH to 4.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
Mobile Phase B (Organic) : Acetonitrile.
Diluent : A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Standard Solution Preparation :
Prepare a stock solution of USP TDF RS at a concentration of 0.5 mg/mL in Diluent.
Prepare a stock solution of Impurity E RS at a concentration of 0.5 mg/mL in Diluent.
Prepare a working standard solution by diluting the Impurity E stock solution with the TDF stock solution to achieve a final concentration of approximately 0.75 µg/mL for Impurity E (representing 0.15% of the API concentration) and 0.5 mg/mL for TDF.
Sample Solution Preparation :
Accurately weigh and transfer a quantity of the sample (e.g., tablet powder) equivalent to 50 mg of TDF into a 100 mL volumetric flask.
Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, then dilute to volume with Diluent. This yields a nominal concentration of 0.5 mg/mL of TDF.
Filter the solution through a 0.45 µm PVDF syringe filter before injection.
Chromatographic Conditions
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
260 nm
Injection Volume
10 µL
Gradient Program
Time (min)
0
25
30
32
40
System Suitability Testing (SST)
Before sample analysis, inject the working standard solution (or a resolution solution) to verify system performance.
Parameter
Acceptance Criteria
Resolution
Resolution between Impurity E and TDF peaks should be ≥ 2.0.
Tailing Factor
Tailing factor for both TDF and Impurity E peaks should be ≤ 2.0.
RSD of Peak Area
%RSD for six replicate injections of the TDF peak should be ≤ 2.0%.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose[9][10].
Caption: Workflow for HPLC method validation.
Specificity : Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and matrix components. This is confirmed by injecting a placebo, the API, Impurity E, and a spiked sample. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to show that Impurity E is resolved from any degradation products formed[11].
Linearity : Analyze a minimum of five concentrations of Impurity E across a specified range (e.g., from the Limit of Quantitation to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.999.
Range : The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity[10][12].
Accuracy : Perform recovery studies by spiking the sample matrix with known amounts of Impurity E at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 90.0% to 110.0%.
Precision :
Repeatability : Analyze a minimum of six replicate preparations of a sample spiked with Impurity E at 100% of the test concentration. The %RSD should be ≤ 5.0%.
Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The results from both studies are compared.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : Determine the lowest concentration of Impurity E that can be reliably detected and quantified. This can be established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
Robustness : Intentionally make small variations to the method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, flow rate ±0.1 mL/min) and evaluate the impact on the results, particularly the resolution between Impurity E and TDF.
References
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
ICH and FDA Guidelines for Analytical Method Validation. (2025, December 10). Lab Manager.
CAS 211364-69-1 (Tenofovir Disoproxil USP Related Compound E). (n.d.). BOC Sciences.
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (n.d.). Der Pharma Chemica.
Tenofovir EP Impurities & USP Related Compounds. (n.d.). SynThink.
A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. (n.d.). SciSpace.
RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES FROM EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLET. (2016, April 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
Tenofovir Disoproxil Fumarate IP Impurity E. (n.d.). Allmpus.
Tenofovir Disoproxil Fumarate. (2011, September 1). USP.
Tenofovir Disoproxil Fumarate IP Impurity E. (n.d.).
Tenofovir disoproxil fumarate (Tenofoviri disoproxili fumaras). (2015). The International Pharmacopoeia - Fifth Edition.
RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. (2022, January 19). Research Journal of Pharmacy and Technology.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Sample Preparation for Tenofovir Disoproxil Fumarate Impurity E (Mono-POC) Analysis
Part 1: Executive Summary & Scientific Rationale
The Analytical Challenge
Tenofovir Disoproxil Fumarate (TDF) is a prodrug designed to increase the oral bioavailability of Tenofovir. Its stability is compromised by moisture and pH extremes, leading to the hydrolysis of the isopropyloxycarbonyloxymethyl (POC) ester groups.
Impurity E (USP designation: Tenofovir Disoproxil Related Compound E) is chemically identified as (RS)-1-(6-amino-9H-purin-9-yl)propan-2-yl ((isopropoxycarbonyl)oxy)methyl hydrogen phosphonate , commonly known as Tenofovir Monoisoproxil (Mono-POC) .
Unlike the parent TDF, Impurity E possesses a free phosphonic acid group, significantly altering its polarity and solubility profile. The core challenge in sample preparation is preventing in-situ degradation . TDF can hydrolyze to Impurity E during the extraction process if the diluent pH or temperature is not strictly controlled, leading to false-positive OOS (Out of Specification) results.
Core Directive: This protocol utilizes a Cold-Chain Acidified Extraction technique to freeze the hydrolytic equilibrium, ensuring that the Impurity E quantitated is native to the sample, not an artifact of the preparation.
Part 2: Target Analyte Profile
Parameter
Description
Common Name
Tenofovir Monoisoproxil (Mono-POC)
USP Designation
Tenofovir Disoproxil Related Compound E
Chemical Structure
Contains one hydrolyzed ester group (Mono-ester)
pKa Values
~3.8 (Phosphonate), ~9.8 (Purine)
Solubility
Soluble in Methanol, Water (pH dependent); Less soluble in non-polar organics than TDF
Rationale: The acidic pH (3.0) stabilizes the phosphonate ester bonds. The acetonitrile content ensures solubility of the hydrophobic TDF parent while the aqueous buffer solubilizes the polar Impurity E.
Temperature Control: Pre-chill diluent to 4°C prior to use.
2. Chromatographic System
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent L1 packing).
Centrifuge a portion of the sample at 4000 RPM for 10 minutes at 5°C.
Why Centrifuge? Filtration alone can clog with excipients, increasing back-pressure and potential heating. Centrifugation protects the subsequent filter.
Step 4: Filtration
Pass the supernatant through a 0.45 µm PVDF Syringe Filter .[1]
Discard: The first 3 mL of filtrate (saturates the filter binding sites).
Collect: The subsequent filtrate into an HPLC vial.[1]
Protocol B: Drug Substance (API) Preparation
Weigh 25 mg of TDF API into a 50 mL volumetric flask.
Failure Mode: If recovery is low, Impurity E is binding to the filter. Switch from Nylon to PVDF or PTFE (Hydrophilic).
2. Solution Stability Check (The "Artifact" Test)
Inject the Standard Solution at T=0 and T=24 hours (stored at room temp).
Observation: If Impurity E area increases by >5%, the diluent pH is likely too high or the acetonitrile concentration is insufficient to stabilize the ester.
3. Recovery Data (Example)
Spiked Level (%)
Mean Recovery (%)
% RSD (n=3)
50% (Limit Level)
98.4
1.2
100% (Limit Level)
99.1
0.8
150% (Limit Level)
100.2
1.5
Part 6: Visualizing the Workflow
The following diagram illustrates the logical flow of the "Cold-Chain" extraction process, highlighting critical control points (CCPs) where degradation risks are mitigated.
Caption: Workflow for Tenofovir Impurity E extraction emphasizing temperature and pH control to prevent artifactual hydrolysis.
Part 7: References
United States Pharmacopeia (USP). Tenofovir Disoproxil Fumarate Monograph. USP-NF. (Official standard for Impurity E designation).[][8]
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Guideline for reporting thresholds).
Barker, et al. "Separation and characterization of impurities in Tenofovir Disoproxil Fumarate using HPLC-MS." Journal of Pharmaceutical and Biomedical Analysis. (Foundational analytical method).[1][3][4][6][10]
Application Note: High-Resolution UPLC Profiling of Tenofovir Disoproxil Fumarate
This Application Note and Protocol is designed for researchers and QC scientists involved in the analysis of Tenofovir Disoproxil Fumarate (TDF) . It addresses the specific challenge of detecting and resolving IP Impurit...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers and QC scientists involved in the analysis of Tenofovir Disoproxil Fumarate (TDF) . It addresses the specific challenge of detecting and resolving IP Impurity E (Indian Pharmacopoeia designation), a critical process-related impurity.[1]
Focus: Detection and Quantification of IP Impurity E
Introduction & Scientific Context
Tenofovir Disoproxil Fumarate (TDF) is a nucleotide reverse transcriptase inhibitor (NtRTI).[1][2] While the parent drug is well-characterized, its impurity profile is complex due to the lability of the proxil (isopropyloxycarbonyloxymethyl) ester groups.[1]
Target Analyte: Tenofovir IP Impurity E
In the context of the Indian Pharmacopoeia (IP), Impurity E is identified as a Mono-POC N6-carbamate derivative .[1] This impurity typically arises during the esterification process where the chloromethyl isopropyl carbonate (CMIC) reagent reacts not only with the phosphonate groups but also with the exocyclic amine of the adenine ring, or via rearrangement of the POC group.[1]
Chemical Name: (8R)-9-(6-{[(1-methylethoxy)carbonyl]amino}-9H-purin-9-yl)-5-hydroxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic acid 1-methylethyl ester 5-oxide.[1][3][4]
Criticality: As a structural isomer/derivative of other mono-ester impurities, Impurity E requires high-efficiency separation (UPLC) to resolve it from the Mono-POC hydrolysis products (Impurity B/C) and the parent TDF.[1]
Method Development Strategy
Why UPLC?
Traditional HPLC methods (using 5 µm columns) often require run times exceeding 45 minutes to separate the TDF cluster (Parent, Mono-esters, Dimers).[1] By transitioning to Ultra-Performance Liquid Chromatography (UPLC) with sub-2-micron particles, we achieve:
Enhanced Resolution (Rs): Critical for separating Impurity E from the closely eluting Mono-POC impurity (Impurity C).
Sensitivity: Higher peak capacity improves the Signal-to-Noise (S/N) ratio, essential for detecting Impurity E at the 0.15% threshold.[1]
Throughput: Run time reduced to <10 minutes.
Chemistry of Separation
Stationary Phase: A Hybrid C18 (e.g., BEH C18) is selected.[1] The ethylene-bridged hybrid particle provides stability at the slightly acidic pH required and minimizes secondary silanol interactions with the adenine moiety.[1]
Mobile Phase pH (3.8): TDF and its impurities contain phosphonate and amine groups.[1] A pH of 3.8 (Ammonium Acetate/Acetic Acid) ensures the phosphonate esters are largely non-ionized (improving retention) while the adenine base remains protonated, sharpening peak shape.[1]
Experimental Protocol
Instrumentation & Conditions
Parameter
Condition
System
UPLC System (e.g., Waters ACQUITY H-Class or Agilent 1290 Infinity II)
Detector
PDA / UV at 260 nm (Max absorption of Adenine chromophore)
Mobile Phase A (Buffer): Dissolve 1.54 g Ammonium Acetate in 1000 mL water.[1] Adjust pH to 3.80 ± 0.05 with Glacial Acetic Acid. Filter through 0.22 µm membrane.[1]
Mobile Phase B (Organic): Acetonitrile : Methanol (70 : 30 v/v).[1] Note: Methanol is added to modulate selectivity for the polar impurities.[1]
Diluent: Water : Acetonitrile (90 : 10 v/v).[1] Keep organic content low in diluent to prevent "solvent effect" peak distortion.[1]
Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve
Description
0.00
95
5
Initial
Equilibration
1.00
95
5
6
Hold for polar degradants
6.00
40
60
6
Elution of TDF & Imp E
8.00
10
90
6
Wash lipophilic dimers
9.50
10
90
6
Hold Wash
9.60
95
5
1
Return to Initial
12.00
95
5
1
Re-equilibration
Standard & Sample Preparation
System Suitability Solution (SST)
Prepare a stock solution of Tenofovir Disoproxil Fumarate (0.5 mg/mL).[1]
Spike with Impurity E standard to a concentration of 0.75 µg/mL (0.15% level).[1]
Alternative if Imp E standard is unavailable: Degrade TDF sample in mild acidic conditions (0.1 N HCl, 60°C, 15 min) to generate Mono-POC impurities for resolution checking, though spiking is preferred for Impurity E specific identification.
Solution: The resolution is highly pH sensitive.[1] If Impurity E merges with TDF, lower the pH of Mobile Phase A to 3.6. This increases the retention of the main TDF peak (by suppressing phosphate ionization) more than the neutral/blocked Impurity E, altering selectivity.[1]
Solution: Ensure the sample diluent contains no more than 10-20% organic solvent.[1] High organic strength in the injection plug causes "breakthrough" on 1.7 µm columns.[1]
Issue: Ghost Peaks.
Root Cause:[1] Fumaric acid carryover or gradient artifacts.[1]
Solution: Fumaric acid elutes very early (void volume).[1] Ensure the gradient hold at 95% aqueous is sufficient to flush it out before the next injection.[1]
References
Indian Pharmacopoeia Commission. (2022).[1][9] Indian Pharmacopoeia 2022, Monograph: Tenofovir Disoproxil Fumarate.[8][10] [1]
World Health Organization. (2023). Tenofovir Disoproxil Fumarate - Draft Proposal for Revision. The International Pharmacopoeia.[1][9]
Venkatesan, S., et al. (2018).[1] Stability Indicating RP-UPLC Method for Assay of Emtricitabine and Tenofovir Disoproxil Fumarate. Scientific Research Publishing.[1]
Simson Pharma. Tenofovir Disoproxil Fumarate IP Impurity E Reference Standard Data.
SynThink Research Chemicals. Characterization of Tenofovir Impurity E (CAS 1244022-56-7).
Application Note: A Strategic Approach to HPLC Column Selection for Tenofovir Disoproxil Fumarate Impurity Profiling
Abstract This application note provides a detailed guide for the rational selection of High-Performance Liquid Chromatography (HPLC) columns for the impurity profiling of Tenofovir Disoproxil Fumarate (TDF). As a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed guide for the rational selection of High-Performance Liquid Chromatography (HPLC) columns for the impurity profiling of Tenofovir Disoproxil Fumarate (TDF). As a critical quality attribute, the accurate separation and quantification of process-related impurities and degradation products are paramount for ensuring the safety and efficacy of TDF drug products. This document moves beyond a simple listing of methods to explain the fundamental principles behind column selection, empowering researchers to develop robust, stability-indicating analytical methods. We will explore the impact of stationary phase chemistry, particle technology, and column dimensions on the resolution of TDF from its key impurities, which span a wide polarity range. Detailed, step-by-step protocols for both traditional and modern UHPLC approaches are provided, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative in TDF Quality Control
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for HIV-1 and the treatment of chronic hepatitis B.[1][2] It is a diester prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor, a design which significantly enhances its oral bioavailability.[3][4][5] The quality control of TDF Active Pharmaceutical Ingredient (API) and its finished dosage forms necessitates rigorous monitoring of impurities. These impurities can arise from the synthetic manufacturing process or from the degradation of the drug substance under various stress conditions.[6][7][8]
The presence of impurities, even at trace levels, can impact the drug's safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of impurities in new drug substances and products.[9][10][11] The development of a stability-indicating analytical method—one that can separate the drug substance from its degradation products and process-related impurities—is therefore not merely a procedural step, but a foundational requirement for regulatory approval and patient safety.
The primary analytical challenge in TDF impurity profiling lies in the diverse polarity of the target analytes. The parent drug, TDF, is relatively hydrophobic, while its primary degradation products, such as Tenofovir monoester and the active Tenofovir, are significantly more polar.[4][12] This guide provides the scientific rationale and practical protocols for selecting the most appropriate HPLC column to achieve optimal separation for this complex analytical problem.
The Separation Challenge: Physicochemical Landscape of TDF and Its Impurities
A successful separation strategy begins with a thorough understanding of the analyte molecules. TDF's structure contains a hydrophobic adenine core and two isopropoxycarbonyl oxymethyl ester groups, which contribute to its overall non-polar character. However, these ester linkages are susceptible to hydrolysis, representing a primary degradation pathway.[4][11]
Key Impurities and Their Properties:
Tenofovir Disoproxil Fumarate (TDF): The parent drug, relatively non-polar.
Tenofovir Monoester (Mono-POC Tenofovir): An intermediate hydrolysis product, more polar than TDF.[6]
Tenofovir: The active drug, formed by complete hydrolysis of the ester groups. It is a highly polar phosphonic acid.
Adenine: A potential process impurity and degradant, very polar.[12][13]
Process-Related Impurities: These can include isomers, starting materials, and by-products from the synthesis, with varying polarities.[6][14]
Forced degradation studies show that TDF degrades under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions, generating a complex mixture of these compounds.[1][11][15][16] The core analytical goal is to select a column and develop a method capable of resolving the non-polar parent drug from its highly polar degradants and other related substances in a single chromatographic run. Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is the technique of choice for this application.[17][18]
The Core Directive: A Logic-Driven Approach to Column Selection
The HPLC column is the heart of the separation. The choice of stationary phase chemistry and particle technology is the most critical decision in method development. The following sections detail the rationale for selecting a column that provides the necessary retention and selectivity for TDF and its diverse impurities.
Stationary Phase Chemistry: Tailoring Selectivity
The logical workflow for selecting an appropriate column begins with understanding the polarity range of the analytes and tailoring the stationary phase to provide balanced retention.
Caption: Logical workflow for TDF impurity profiling column selection.
C18 (Octadecyl): This is the most widely used stationary phase in reversed-phase chromatography due to its strong hydrophobic retention.[17][19] A C18 phase is an excellent starting point as it provides the necessary retention for the relatively non-polar TDF molecule, allowing for separation from other hydrophobic and semi-polar impurities. Numerous published methods for TDF successfully employ C18 columns.[20][21][22]
Aqueous C18 (AQ-Type): A critical challenge in TDF analysis is the retention of highly polar impurities like adenine and Tenofovir, which elute at or near the void volume with standard C18 columns under highly aqueous starting conditions. AQ-type columns are specifically designed with polar-embedded or other surface modifications to resist "phase collapse" or "dewetting" when using mobile phases with high water content (e.g., >95% aqueous).[23][24] This ensures reproducible retention and robust separation of the critical early-eluting polar compounds. The USP monograph for TDF explicitly mentions the use of a YMC-Pack ODS-AQ column, underscoring the importance of this column chemistry.[13]
C8 (Octyl): C8 phases are moderately hydrophobic, offering less retention than C18.[17][25] While less common for TDF, a C8 column could be considered if the TDF parent peak is excessively retained on a C18 column, leading to unnecessarily long analysis times, and if separation of less polar impurities is not a challenge.
Particle Technology: Driving Efficiency and Speed
The physical form of the column packing material directly impacts efficiency (peak sharpness) and backpressure.
Fully Porous Particles (FPP): For decades, FPPs with particle sizes of 5 µm or 3 µm have been the standard.[18][26] They provide a large surface area for interaction and are suitable for robust, validated methods, often cited in pharmacopeias.
Superficially Porous Particles (SPP) / Fused-Core: This modern particle technology consists of a solid, impermeable core surrounded by a thin, porous layer of silica. SPP columns deliver significantly higher efficiency than FPP columns of the same size, resulting in sharper, taller peaks and better resolution.[12][27] This enhanced performance can be leveraged to either improve resolution of complex mixtures or, more commonly, to drastically shorten analysis times by using shorter columns and/or higher flow rates without sacrificing separation quality. An application note demonstrated that switching from a 250 mm, 5 µm FPP column to a 100 mm, 2.6 µm SPP column reduced the method run time for TDF impurity profiling from over 60 minutes to under 15 minutes.[12]
Column Selection Summary
The choice of column is a balance between performance requirements, existing instrumentation (HPLC vs. UHPLC), and method objectives (e.g., routine QC vs. R&D).
Stationary Phase / Technology
Primary Application for TDF Analysis
Advantages
Considerations
Standard C18 (FPP)
Initial method development, routine analysis on standard HPLC systems.
Cost-effective, widely available, robust.
May provide poor retention for highly polar impurities like adenine.
Aqueous C18 (FPP)
Recommended for stability-indicating methods.
Prevents phase collapse, ensures robust and reproducible retention of very polar impurities.[12][13]
Slightly different selectivity compared to standard C18.
Aqueous C18 (SPP)
Recommended for high-throughput and high-resolution methods.
Highest efficiency and resolution, enables very fast analysis times (<15 min).[12]
Generates higher backpressure; best suited for UHPLC systems.
C8 (FPP/SPP)
Niche applications where TDF is too strongly retained.
Lower retention for non-polar compounds can shorten run times.
Reduced retention may compromise separation of TDF from closely eluting non-polar impurities.
Protocols for TDF Impurity Profiling
The following protocols provide detailed, step-by-step methodologies for implementing a robust impurity profiling method. These protocols are designed to be self-validating systems, incorporating system suitability checks to ensure consistent performance, in line with ICH guidelines.[9][28]
Application Notes and Protocols for the UV Detection of Tenofovir Disoproxil Fumarate Impurity E
Introduction: The Criticality of Impurity Profiling in Antiviral Therapeutics Tenofovir Disoproxil Fumarate (TDF) is a cornerstone in the management of HIV-1 and chronic hepatitis B infections. As a prodrug of tenofovir,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Impurity Profiling in Antiviral Therapeutics
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone in the management of HIV-1 and chronic hepatitis B infections. As a prodrug of tenofovir, its efficacy is undisputed. However, the manufacturing process and subsequent storage can lead to the formation of related substances, or impurities. Regulatory bodies worldwide mandate stringent control over these impurities, as they can impact the safety and efficacy of the final drug product. Tenofovir Disoproxil Fumarate Impurity E is one such related substance that requires careful monitoring. This application note provides a detailed guide for the detection of Impurity E using High-Performance Liquid Chromatography (HPLC) with UV-Visible detection, with a specific focus on the rationale and protocol for selecting the optimal detection wavelength.
Physicochemical Properties and UV-Visible Absorption Characteristics
Tenofovir Disoproxil Fumarate and its impurities, including Impurity E, are structurally related and share a common chromophore, the adenine base. This purine ring system is primarily responsible for their absorption of ultraviolet (UV) light. The UV spectrum of Tenofovir Disoproxil Fumarate in methanol or water typically exhibits a maximum absorbance (λmax) at approximately 260 nm[1][2]. This characteristic absorption is fundamental to developing a sensitive and specific analytical method for its quantification and the detection of its related substances.
While a dedicated UV spectrum for isolated Impurity E is not widely published, the structural similarity to the parent drug substance strongly suggests that it will also exhibit significant absorbance at or near 260 nm. This principle of leveraging the parent drug's spectral characteristics for the analysis of its closely related impurities is a common and accepted practice in pharmaceutical analysis. The use of a single, appropriate wavelength allows for the simultaneous detection of the active pharmaceutical ingredient (API) and its key impurities in a single chromatographic run, which is efficient for quality control purposes.
Rationale for the Selection of the UV Detection Wavelength
The selection of 260 nm as the optimal UV detection wavelength for Tenofovir Disoproxil Fumarate Impurity E is based on the following key considerations:
Maximal Molar Absorptivity: The parent compound, Tenofovir Disoproxil Fumarate, demonstrates maximal or near-maximal UV absorbance at 260 nm[1][2]. Assuming a similar molar absorptivity for Impurity E due to the shared chromophore, detection at this wavelength provides the highest sensitivity, which is crucial for the detection of impurities at low levels.
Method Robustness: Selecting the λmax for detection generally leads to a more robust method. Small fluctuations in the wavelength setting of the HPLC's UV detector will have a minimal impact on the measured absorbance, ensuring consistent and reliable results.
Pharmacopeial Harmony: Regulatory and pharmacopeial methods often specify a detection wavelength of 260 nm or 261 nm for the analysis of Tenofovir Disoproxil Fumarate and its related substances[3][4]. Adhering to these established standards facilitates regulatory compliance and cross-laboratory validation.
Specificity and Interference: While 260 nm is optimal for the analyte of interest, it is also critical to ensure that there is minimal interference from other components in the sample matrix at this wavelength. The chromatographic separation should be developed to resolve Impurity E from TDF and other potential impurities.
For comprehensive analysis and to ensure the spectral homogeneity of the peaks, the use of a Photo Diode Array (PDA) detector is highly recommended[5][6]. A PDA detector acquires the entire UV-Vis spectrum at each point during the chromatographic run. This allows for:
Peak Purity Assessment: To confirm that the chromatographic peak of Impurity E is not co-eluting with other impurities.
Spectral Confirmation: To compare the UV spectrum of the detected impurity peak with a reference standard of Impurity E, providing an additional layer of identification.
Experimental Protocol: HPLC-UV Method for the Detection of Tenofovir Disoproxil Fumarate Impurity E
This protocol outlines a general method for the detection of Tenofovir Disoproxil Fumarate Impurity E. It is essential to validate this method according to the relevant ICH guidelines (e.g., Q2(R1)) for its intended use.
1. Instrumentation and Materials:
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible or Photo Diode Array (PDA) detector.
Data acquisition and processing software (e.g., Empower, Chromeleon).
Analytical column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[5][6].
Reference standards for Tenofovir Disoproxil Fumarate and Impurity E.
HPLC grade acetonitrile and methanol.
Reagent grade potassium dihydrogen phosphate, ammonium formate, or other suitable buffer salts.
HPLC grade water.
0.45 µm membrane filters for solvent and sample preparation.
2. Chromatographic Conditions:
The following table summarizes a typical set of starting conditions. Method optimization may be required.
Parameter
Recommended Condition
Mobile Phase A
Aqueous buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 5.0 with phosphoric acid)
Mobile Phase B
Acetonitrile or a mixture of Acetonitrile and Methanol
Gradient Elution
A gradient program should be developed to ensure adequate separation of Impurity E from TDF and other impurities.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
UV Detection Wavelength
260 nm
PDA Detector Settings
Range: 200-400 nm, Resolution: 1.2 nm
3. Preparation of Solutions:
Mobile Phase Preparation: Prepare the mobile phases as per the chosen chromatographic conditions. Filter and degas the mobile phases before use.
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tenofovir Disoproxil Fumarate and Impurity E reference standards in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.
Working Standard Solution: Dilute the stock solutions to a suitable concentration for analysis.
Sample Solution: Prepare the sample solution by accurately weighing and dissolving the test substance in the diluent to achieve a target concentration.
4. System Suitability:
Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the working standard solution multiple times and evaluate parameters such as:
Tailing factor: Should be ≤ 2.0 for the TDF and Impurity E peaks.
Theoretical plates: Should be > 2000 for both peaks.
Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0% for replicate injections.
Resolution: The resolution between the TDF peak and the Impurity E peak should be ≥ 1.5.
5. Analysis and Data Interpretation:
Inject the blank, standard, and sample solutions into the HPLC system. Identify the peaks based on their retention times compared to the reference standards. If using a PDA detector, confirm the peak identity by comparing the UV spectra. Calculate the amount of Impurity E in the sample using the peak area response and the concentration of the reference standard.
Visualizations
Caption: Rationale for selecting 260 nm as the optimal UV detection wavelength.
Conclusion
The selection of an appropriate UV detection wavelength is a critical parameter in the development of a robust and sensitive HPLC method for the analysis of pharmaceutical impurities. For Tenofovir Disoproxil Fumarate Impurity E, a detection wavelength of 260 nm is scientifically justified based on the UV absorption properties of the parent drug, established analytical practices, and pharmacopeial recommendations. The use of a PDA detector is strongly encouraged to enhance the specificity and reliability of the method through peak purity analysis and spectral confirmation. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently establish and validate a method for the control of Impurity E in Tenofovir Disoproxil Fumarate.
References
A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. (2018). SciSpace. [Link]
A novel validated RP-HPLC method for the simultaneous estimation of Emtricitabine, Tenofovir Disoproxil Fumarate and Rilpivirine. (n.d.). Scholars Research Library. [Link]
Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. (n.d.). SciSpace. [Link]
TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia (August 2023) DRAFT FOR COMMENTS. (2023). World Health Organization. [Link]
Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. (2021). Journal of Medicinal and Pharmaceutical Sciences. [Link]
RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. (2012). PMC. [Link]
New Spectrophotometric Determination of Tenofovir Disoproxil Fumaratein Bulk and Pharmaceutical Dosage Form. (2012). IOSR Journal. [Link]
A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. (2020). Neliti. [Link]
Data Integrity Matters: Unknown, Unintegrated or Undetected Chromatography Peaks. (2020). Waters Corporation. [Link]
Analytical Method Development and Validation of Tenofovir Disoproxil Fumarate in Bulk and Pharmaceutical Formulation by UV Spectrophotometry. (n.d.). SciSpace. [Link]
Important Aspects of UV Detection for HPLC. (2015). LCGC International. [Link]
How to select wavelength in hplc method development?. (2016). ResearchGate. [Link]
Spectrophotometric Method for Estimation of Tenofovir Disoproxil Fumarate in Tablets. (2012). Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
Simultaneous Spectrophotometric Estimation of Tenofovir Disoproxil Fumarate and Lamivudine in Three Component Tablet Formulation Containing Efavirenz. (2010). PMC. [Link]
ESTIMATION OF TENOFOVIR BY UV VISIBLE SPECTROSCOPY. (2024). EPRA JOURNALS. [Link]
The Eyes of HPLC: Strategic Use of Detectors. (2025). QbD Group. [Link]
Application of Multicomponent Analysis to HPLC Diode Array Detection for the Quantitation of Partially Resolved Peaks. (n.d.). Agilent. [Link]
Application Note: Recommended Storage and Handling Protocols for Tenofovir Impurity E Standard Solutions
Introduction: The Critical Role of Impurity Reference Standards Tenofovir, primarily formulated as the prodrug Tenofovir Disoproxil Fumarate (TDF), is a cornerstone of antiretroviral therapy for HIV and Hepatitis B.[] Th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Impurity Reference Standards
Tenofovir, primarily formulated as the prodrug Tenofovir Disoproxil Fumarate (TDF), is a cornerstone of antiretroviral therapy for HIV and Hepatitis B.[] The manufacturing process and subsequent storage of the active pharmaceutical ingredient (API) can lead to the formation of related substances or impurities. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[2][3]
Tenofovir Impurity E is a known related substance of Tenofovir Disoproxil.[][4] The accurate quantification of this impurity is paramount in quality control (QC) laboratories. This necessitates the use of a well-characterized chemical reference standard. However, the integrity of any quantitative analysis is directly dependent on the integrity of the reference standard solution used for calibration. Improper storage or handling can lead to the degradation of the standard, resulting in an underestimation of the impurity in test samples, which has direct implications for product quality and patient safety.
This application note provides a detailed, scientifically-grounded guide for researchers, analytical scientists, and QC professionals on the optimal storage conditions for Tenofovir Impurity E standard solutions. It moves beyond simple instructions to explain the underlying chemical principles and provides robust protocols for preparation and in-house stability verification.
Chemical Profile and Inherent Instabilities of Tenofovir Impurity E
To establish a rational storage strategy, one must first understand the molecule's potential vulnerabilities.
Chemical Structure: Tenofovir Impurity E
Molecular Formula: C₁₄H₂₂N₅O₇P[]
Molecular Weight: 403.33 g/mol []
The structure contains several functional groups susceptible to chemical degradation:
Phosphonate Ester Linkage: This is the primary site of vulnerability. Ester bonds are susceptible to hydrolysis , a reaction where water molecules cleave the bond. This process can be catalyzed by the presence of acids or bases. Studies on Tenofovir and its prodrugs confirm that hydrolysis is a significant degradation pathway.[5][6]
Amine Group on the Purine Ring: While generally stable, this group can be involved in condensation reactions, particularly under stress conditions.[6]
Ester Linkage (Isopropoxycarbonyl): Similar to the phosphonate ester, this group is also a target for hydrolysis.
The principal risk to the stability of Tenofovir Impurity E in solution is hydrolysis, which would decrease its concentration and compromise its use as a quantitative standard.
The Pillars of Standard Solution Stability: Controlling Key Factors
The stability of an analytical standard in solution is not accidental; it is the result of carefully controlling the solution's environment. The following factors are critical.
Temperature: As a universal principle, lower temperatures decrease the rate of chemical reactions, including hydrolysis. Refrigeration (2–8 °C) is a fundamental and effective measure for slowing degradation kinetics.[7]
Solvent Selection: The choice of solvent is arguably the most critical factor.
Protic Solvents (e.g., water, methanol) can actively participate in hydrolysis. Their use should be minimized or avoided in stock solutions.
Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)) do not have a proton to donate and are far less reactive, making them ideal for preparing stock solutions. Using high-purity, anhydrous grades of these solvents is essential to minimize the presence of residual water.
Light Exposure: Many complex organic molecules are sensitive to photodegradation. While specific data on Tenofovir Impurity E is not prevalent, it is a standard and prudent practice in pharmaceutical analysis to protect all standard solutions from light by using amber glassware or light-blocking containers.[8]
pH: As hydrolysis can be acid- or base-catalyzed, maintaining the solution at or near a neutral pH is crucial, especially when aqueous components are unavoidable (e.g., in working solutions diluted with mobile phase).[5]
Oxygen/Air: While hydrolysis is the primary concern, oxidative degradation is a potential risk for many pharmaceuticals. Minimizing the headspace in vials reduces the amount of available oxygen and moisture-laden air.[9] For highly sensitive standards, flushing the vial with an inert gas like nitrogen can provide an extra layer of protection.[9][10]
Recommended Storage Conditions: A Tabulated Guide
The following table summarizes the recommended conditions for storing Tenofovir Impurity E. These recommendations are based on the chemical principles discussed above and general best practices for pharmaceutical reference standards.[7][11]
Solution Type
Storage Temperature
Container
Recommended Max Duration
Rationale & Key Considerations
Solid Standard
-20 °C (or as per CoA)
Original, unopened vial stored within a desiccator.
As per Certificate of Analysis (CoA)
Protects the solid material from ambient moisture and thermal degradation.
Stock Solution (in Anhydrous ACN or DMSO)
2–8 °C (Refrigerated)
Type 1 amber glass vial with a PTFE-lined screw cap.
1 month (Requires in-house verification)
Minimizes hydrolysis and solvent evaporation. Protects from light. The vial should be sized appropriately to minimize headspace.[10]
Working Solution (Diluted in mobile phase)
2–8 °C (Refrigerated)
Amber glass autosampler vial with a PTFE/Silicone septum.
24–72 hours (Requires in-house verification)
Intended for short-term use during an analytical run. Stability is highly dependent on the mobile phase composition (especially % water).
Experimental Protocols
These protocols provide a framework for consistent preparation and validation. They are designed to be self-validating, a core principle of modern analytical quality management.[12][13]
Protocol 1: Preparation of Stock and Working Standard Solutions
This workflow outlines the critical steps from solid standard to injectable working solution.
Caption: Workflow for preparing standard solutions.
Detailed Steps:
Equilibration: Remove the sealed vial of solid Tenofovir Impurity E from the freezer. Place it in a desiccator and allow it to warm to ambient laboratory temperature for at least 60 minutes. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and affect weighing accuracy.
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance. Transfer it quantitatively to a Class A volumetric flask of appropriate size.
Dissolution: Add approximately 70% of the final volume of the selected solvent (e.g., anhydrous Acetonitrile). Sonicate the flask for 5-10 minutes or until all solid material is completely dissolved.
Stock Solution Preparation: Allow the solution to return to room temperature. Dilute to the mark with the solvent and mix thoroughly by inverting the flask 15-20 times. This is your Stock Solution . Transfer to a labeled, amber glass storage vial.
Working Solution Preparation: Perform the necessary dilutions from the Stock Solution to achieve the final desired concentration for your calibration curve. Use the mobile phase as the diluent for these working solutions to ensure compatibility with the analytical system.
Filtration: Before injection, filter the final working solution through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a labeled, amber autosampler vial.[14]
Protocol 2: In-House Stability Verification of Standard Solutions
The trustworthiness of a stored standard solution must be empirically demonstrated.[15][16] This protocol provides a framework for performing a stability study, which is essential for establishing and justifying the expiry dates assigned to in-house prepared solutions, a requirement of Good Manufacturing Practice (GMP).
Caption: Key factors affecting solution stability and their controls.
Methodology:
Objective: To determine the period for which a prepared standard solution of Tenofovir Impurity E remains within acceptable limits of its initial concentration when stored under defined conditions.
Procedure:
a. Prepare a fresh stock or working solution as per Protocol 1. This is your T=0 sample .
b. Immediately analyze the T=0 sample in triplicate using a validated, stability-indicating HPLC method. The method must be capable of separating the main impurity peak from any potential degradants.[17]
c. Calculate the average peak area and relative standard deviation (RSD) for the T=0 analysis. The RSD should be ≤ 2.0%.
d. Store the remaining solution under the intended storage conditions (e.g., refrigerated at 2–8 °C in a sealed amber vial).
e. At predetermined time points (e.g., Day 1, Day 3, Day 7, Day 14, Day 30), remove the vial from storage. Allow it to equilibrate to room temperature.
f. Analyze the aged solution in triplicate.
Data Evaluation & Acceptance Criteria:
a. Calculate the average peak area for each time point.
b. Compare the average area at each time point to the initial T=0 average area.
c. Acceptance Criterion: The solution is considered stable as long as the average peak area is within 98.0% to 102.0% of the initial T=0 area, and no new impurity peaks greater than the limit of quantification (LOQ) are observed. This aligns with typical validation criteria outlined in guidelines like ICH Q2(R2).[18][19]
d. The established stability period is the last time point that meets the acceptance criteria.
Conclusion
The accuracy of impurity analysis for Tenofovir is fundamentally reliant on the stability and integrity of the Tenofovir Impurity E reference standard solution. By understanding the chemical vulnerabilities of the molecule—primarily its susceptibility to hydrolysis—and implementing rigorous controls over temperature, solvent choice, and light exposure, laboratories can ensure the reliability of their quantitative results. The protocols provided herein for preparation and, crucially, for in-house stability verification, empower analytical scientists to establish and defend their procedures, ensuring data integrity and contributing to the overall quality assurance of pharmaceutical products.
References
ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]
Arun. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
PubMed. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. National Center for Biotechnology Information. [Link]
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia.cn. [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
RSC Publishing. (n.d.). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. Royal Society of Chemistry. [Link]
USP-NF. (n.d.). <1225> Validation of Compendial Procedures. USP-NF. [Link]
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. [Link]
PMC. (n.d.). Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture. National Center for Biotechnology Information. [Link]
Pharmaguideline Forum. (2022). Reference Standard Storage. [Link]
EDQM. (2021). What are the storage conditions for EDQM reference standards?. European Directorate for the Quality of Medicines & HealthCare. [Link]
Veeprho. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity E. [Link]
Semantic Scholar. (n.d.). Figure 2 from Stability behaviour of antiretroviral drugs and their combinations.... [Link]
MDPI. (2017). Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction. [Link]
PMC. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). National Center for Biotechnology Information. [Link]
Improving resolution between Tenofovir and Impurity E peaks
Technical Support Center: High-Resolution HPLC Separation of Tenofovir Disoproxil Fumarate (TDF) & Impurity E User Guide Overview Subject: Optimization of Critical Pair Resolution (Tenofovir Disoproxil vs. Impurity E).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Resolution HPLC Separation of Tenofovir Disoproxil Fumarate (TDF) & Impurity E
User Guide Overview
Subject: Optimization of Critical Pair Resolution (Tenofovir Disoproxil vs. Impurity E).
Context: Reversed-Phase HPLC (RP-HPLC) for Related Substances Analysis.
Target Analyte: Tenofovir Disoproxil Fumarate (TDF).[1][][3][4][5][6]
Primary Challenge: Separating the parent prodrug (TDF) from its hydrolysis degradation products, specifically Impurity E (Mono-POC Tenofovir) .
Part 1: The Critical Pair Analysis
Before troubleshooting, we must define the chemical nature of the separation challenge. In most pharmacopeial contexts (USP/Ph.[] Eur.), "Impurity E" regarding Tenofovir Disoproxil Fumarate refers to the Mono-isoproxil ester (also known as Tenofovir Monoproxil).[]
Compound
Chemical Nature
Elution Order (Typical RP-HPLC)
Separation Challenge
Tenofovir (Impurity A)
Fully hydrolyzed, highly polar
Early Eluting ( min)
Poor retention, peak shape.
Impurity E (Mono-POC)
Partially hydrolyzed (Mono-ester)
Mid Eluting (Pre-Main Peak)
Critical Pair: Often elutes on the front tail of TDF.[]
Tenofovir Disoproxil (TDF)
Diester (Prodrug), Hydrophobic
Main Peak
Tailing can mask Impurity E.
Dimer/Mixed Dimers
High molecular weight
Late Eluting
Carryover, gradient ghost peaks.[]
The Core Problem: Impurity E is structurally identical to TDF except for the loss of one isopropyloxycarbonyloxymethyl (POC) group.[] This slight increase in polarity requires precise mobile phase tuning to resolve from the massive main peak.
Part 2: Diagnostic & Optimization Workflow
Use this logic flow to identify the root cause of your resolution loss (
).
Figure 1: Diagnostic logic for identifying the root cause of resolution loss between Tenofovir Disoproxil and Impurity E.
Part 3: Troubleshooting Guides (FAQ)
Scenario A: "Impurity E is merging into the front of the Main Peak."
Root Cause: Insufficient selectivity or excessive tailing of the main peak.[]
Technical Insight: Tenofovir Disoproxil contains basic nitrogen atoms (adenine moiety) and phosphonate groups.[][5] At neutral pH, silanol interactions on the column cause tailing. At very low pH, the ionization suppression might be too strong, causing co-elution.
Protocol:
Optimize pH: The separation is highly pH-sensitive.[]
Standard: pH 3.0 (Phosphate Buffer).[]
Adjustment: If Impurity E elutes too close to TDF, lower the pH to 2.5 or raise to 3.[]5. The pKa of the phosphonate group means small pH changes drastically alter the charge state and retention of the Mono-ester (Impurity E) relative to the Diester (TDF).
Switch Column Chemistry:
If using a standard C18 (L1), switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[]
Why? The Phenyl phase engages in
interactions with the adenine ring.[] Since Impurity E and TDF share the adenine ring but differ in the phosphonate tail, the Phenyl column often provides orthogonal selectivity compared to C18, pulling the peaks apart based on their aromatic accessibility.
Scenario B: "I see a baseline drift or 'ghost peaks' interfering with Impurity E."
Root Cause: Gradient instability or late-eluting impurities from previous injections (Carryover).[]
Technical Insight: Tenofovir dimers are highly hydrophobic and can elute in the next chromatogram's equilibration phase, landing right where Impurity E sits.[]
Protocol:
Extend the Wash Step: Ensure your gradient goes to 95% Organic (ACN) and holds for at least 5 column volumes at the end of the run.
Blank Injection: Run a blank (mobile phase only) immediately after a standard. If the peak persists, it is carryover.
Needle Wash: Use a strong needle wash (e.g., Methanol:Water 90:[]10) to remove hydrophobic dimers from the injector.
Scenario C: "Retention times are fluctuating, ruining the resolution."
Root Cause: Buffer capacity failure or Temperature instability.[]
Technical Insight: Phosphate buffers at 10mM are weak.[] If your sample diluent is acidic/basic, it can locally shift the pH inside the column.
Protocol:
Increase Buffer Strength: Increase phosphate concentration from 10mM to 25mM or 50mM .
Thermostat Control: Ensure the column oven is stable. A
C shift can merge the critical pair.
Recommendation: Set temperature to 30°C or 35°C . Higher temperatures generally improve mass transfer and peak shape for Tenofovir, indirectly aiding resolution.
Part 4: Standardized High-Resolution Protocol
This protocol is designed as a robust starting point for TDF Related Substances.[]
Chromatographic Conditions:
Parameter
Setting
Rationale
Column
Ace 5 C18-PFP or Waters XBridge Phenyl-Hexyl (250 x 4.6 mm, 5 µm)
Phenyl phases offer superior selectivity for purine analogs over standard C18.[]
Mobile Phase A
25mM Potassium Dihydrogen Phosphate (pH 3.0 adj.[] with Orthophosphoric Acid)
Controls ionization of the phosphonate/amine groups.
Figure 2: Optimized Gradient Profile to ensure separation of Impurity E (in Step 2) and elution of Dimers (in Step 3).
References
United States Pharmacopeia (USP). Tenofovir Disoproxil Fumarate Monograph - Related Compounds.[] USP-NF.[] (Defines the standard impurities including Impurity E/Mono-POC).
Mali, A. D., & More, U. B. (2016).[][8] RP-HPLC Method for Simultaneous Estimation of Impurities from Emtricitabine and Tenofovir Disoproxil Fumarate Tablet. International Journal of Pharmaceutical Sciences and Research, 7(4), 1662-1669.[][8] Link
BOC Sciences. Tenofovir Disoproxil USP Related Compound E - Product Information.[] (Confirms chemical identity as the Mono-POC impurity).
Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development. (Discusses Phenyl-Hexyl selectivity for impurity resolution). Link
Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities. (Detailed structural analysis of Mono-POC and Dimer impurities). Link
Technical Support Center: Troubleshooting Retention Time Shifts for Tenofovir Impurity E
As a Senior Application Scientist, I often see that one of the most persistent challenges in the quantitative analysis of active pharmaceutical ingredients (APIs) and their related substances is maintaining reproducible...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I often see that one of the most persistent challenges in the quantitative analysis of active pharmaceutical ingredients (APIs) and their related substances is maintaining reproducible retention times. This guide is designed to provide a logical, in-depth framework for troubleshooting retention time (RT) shifts specifically for Tenofovir Impurity E, a critical analyte in the quality control of Tenofovir-based antiretroviral drugs.
Tenofovir Impurity E possesses multiple ionizable functional groups, including a purine ring and a phosphonate moiety. This chemical nature makes its retention in reversed-phase HPLC highly sensitive to subtle changes in the chromatographic system, particularly mobile phase pH.[1][2][3] This guide will walk you through a systematic process of diagnosing and resolving RT variability, moving from broad system-level checks to analyte-specific chemical interactions.
Part 1: Initial Diagnosis - Is the Problem Systemic or Selective?
The first and most critical step in any troubleshooting process is to determine the scope of the problem. Are all the peaks in your chromatogram shifting, or is the issue isolated to Tenofovir Impurity E and structurally similar compounds?
FAQ: My retention times are shifting. How do I know if it's an HPLC system issue or something specific to my analyte?
Answer:
To diagnose the source of the shift, you must first determine if it is a systemic (physical) issue or a selective (chemical) one. This is easily done by observing the retention time of an unretained compound (t₀, also known as the solvent front or dead time) and a neutral, non-ionizable compound, if one is present in your sample.
Systemic Shift: If the retention times for all peaks, including the t₀ marker and any neutral compounds, are shifting in the same direction (either all increasing or all decreasing), the cause is likely physical or hardware-related.[4][5] This points to a problem with the pump, flow rate, or system leaks.[6][7]
Selective Shift: If the t₀ marker is stable but the retention time for Tenofovir Impurity E is drifting, the problem is chromatographic or chemical in nature.[4][5] This is the most common scenario for ionizable compounds and points toward issues with the mobile phase, column equilibration, or column health.[1][2][4][8]
The following workflow provides a visual guide for this initial diagnosis.
Caption: Initial diagnostic workflow for RT shifts.
Part 2: Troubleshooting Systemic (Physical) Issues
If you've determined the issue affects all peaks, the focus should be on the HPLC instrument's hardware.
FAQ: All my peaks are shifting proportionally. What are the common hardware culprits?
Answer:
A systemic shift points to a change in the flow rate delivered to the column. Here is a checklist of the most common causes and their solutions:
Inaccurate Flow Rate: The pump may not be delivering the specified flow rate.
Why it happens: Worn pump seals, malfunctioning check valves, or an air bubble trapped in the pump head can lead to inconsistent or incorrect flow delivery.[5][6][7]
How to fix it:
Verify Flow Rate: Use a calibrated flow meter or collect the eluent from the detector outlet into a 10 mL graduated cylinder for 10 minutes (for a 1.0 mL/min flow rate). If the volume is incorrect, the pump needs service.[6]
Purge and Prime: Purge the system thoroughly on all solvent lines to dislodge any air bubbles.[6][9]
System Leaks: A leak in the fluidic path will cause a drop in pressure and a reduction in the actual flow rate through the column.
Why it happens: Loose fittings are the most common cause. Leaks can be very slow and may evaporate before forming a visible drip.[6]
How to fix it: Carefully inspect all fittings from the pump to the detector outlet. Look for salt deposits (from buffers) around fittings, which indicate a slow leak. Tighten or replace any suspect fittings.
Temperature Fluctuations: Changes in ambient or column oven temperature can cause RT shifts.
Why it happens: As temperature increases, mobile phase viscosity decreases, leading to shorter retention times.[4][8] Inconsistent temperature control will lead to drifting retention.
How to fix it: Ensure the column oven is on, set to the correct temperature, and has had adequate time to stabilize. For methods without a column oven, be aware that significant changes in lab temperature can affect reproducibility.[6][10]
Part 3: Troubleshooting Selective (Chemical) Issues
This is the most common area of concern for an ionizable molecule like Tenofovir Impurity E. If your t₀ is stable but Impurity E is shifting, the investigation must focus on the chemical environment.
FAQ 1: Why is mobile phase pH so critical for Tenofovir Impurity E?
Answer:
The retention of an ionizable compound in reversed-phase HPLC is highly dependent on its ionization state.[11]
Mechanism: The un-ionized (neutral) form of a molecule is typically more hydrophobic and will be retained longer on a C18 column. The ionized (charged) form is more polar and will elute earlier.[1][3] Tenofovir Impurity E has functional groups that can gain or lose protons depending on the mobile phase pH.
The pKa Problem: The greatest change in retention occurs when the mobile phase pH is close to the analyte's pKa value. In this range, even a very small shift in pH (e.g., 0.1 units) can cause a significant change in the ratio of ionized to un-ionized forms, leading to a dramatic and unacceptable shift in retention time.[1][3] This can also lead to poor peak shape, such as splitting or tailing.[3]
The Solution: For a robust and reproducible method, the mobile phase pH must be tightly controlled with a suitable buffer. The target pH should be at least 1.5 to 2 pH units away from the pKa of the analyte's functional groups to ensure the molecule exists predominantly in a single ionic form.[1][2]
FAQ 2: My mobile phase pH seems correct. What else could be wrong with it?
Answer:
Beyond pH, the overall composition and preparation of the mobile phase are critical for stable retention.
Evaporation of Organic Solvent: In a pre-mixed aqueous/organic mobile phase, the more volatile organic component (e.g., acetonitrile or methanol) can evaporate from the reservoir over time.[7][12] This leads to a "weaker" mobile phase, causing retention times to gradually increase during a long analytical sequence.[5][12] Solution: Always keep mobile phase reservoirs tightly capped.[12]
Buffer Concentration and Degradation: Buffers can degrade or precipitate over time. Using a mobile phase that is several days old can be a source of variability. Solution: Prepare fresh mobile phase daily, especially for buffered aqueous solutions. Ensure any buffer salts are fully dissolved before use.
Absorption of CO₂: If you are using an unbuffered or basic mobile phase, it can absorb atmospheric CO₂, causing the pH to drop and retention times to change.[7][12] Solution: Use a buffer and keep reservoirs capped.
Choose the Right Buffer: Select a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[2] For example, a phosphate buffer is effective in the pH range of approximately 6.2-8.2.
Aqueous Component Prep: Accurately weigh the buffer salt(s) and dissolve in high-purity (e.g., 18 MΩ·cm) water.
pH Adjustment: Adjust the pH of the aqueous component only using a calibrated pH meter. Do not measure or adjust the pH after adding the organic solvent.
Filtration: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the HPLC system.
Final Mixing: Measure the final volumes of the aqueous buffer and organic solvent separately before mixing to ensure an accurate final composition. Alternatively, use a reliable online mixing function of your HPLC system.[12]
FAQ 3: My retention times are unstable for the first few injections of a new run. What's happening?
Answer:
This classic symptom points directly to insufficient column equilibration.[13][14]
Why it happens: The stationary phase surface needs time to fully interact with and adsorb components of the mobile phase to create a stable, predictable environment for analyte interaction.[13][15] If the column is not fully equilibrated with the initial mobile phase conditions, the surface chemistry will continue to change during the first few injections, causing retention times to drift until stability is reached.[16] This is especially true when using mobile phase additives like ion-pairing reagents or when switching between methods with different mobile phases.[13][14]
Gradient Re-equilibration: In gradient elution, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase composition after each run.[14] Insufficient re-equilibration time is a very common cause of RT drift in gradient methods.[17]
Condition
Minimum Recommended Equilibration Volume
Typical Time for 150x4.6 mm Column @ 1 mL/min
New Reversed-Phase Column (Isocratic)
10-20 Column Volumes
~15-30 minutes
Gradient Method Re-equilibration
10 Column Volumes
~15 minutes
Mobile Phase with Additives (e.g., TFA)
>20 Column Volumes
>30 minutes
Switching from High Organic to Aqueous Buffer
>30 Column Volumes (stepwise recommended)
>45 minutes
Note: Column volume (in mL) can be estimated as π × (radius in cm)² × (length in cm) × 0.68.
Install the Column: Install the column in the correct flow direction.
Initial Flush (if new or stored): Flush a new column with an intermediate solvent like isopropanol or acetonitrile/water (50:50) to remove the storage solvent.
Introduce Mobile Phase: Set the flow rate to a lower value (e.g., 0.5 mL/min) and introduce the mobile phase to the column.
Ramp Flow Rate: Gradually increase the flow rate to the method's setpoint.
Equilibrate: Continue to flush the column with the mobile phase for the required number of column volumes (see table above).
Confirm Stability: Equilibration is complete when you observe a stable, non-drifting baseline and consistent system backpressure.[13][18] For critical methods, making several blank or standard injections until retention times are stable (e.g., <0.5% RSD) is the ultimate confirmation.[16][18]
Part 4: Comprehensive Troubleshooting Workflow
This diagram consolidates the entire troubleshooting process into a single, logical flow, guiding you from the initial observation to the final resolution.
Caption: Comprehensive troubleshooting workflow for RT shifts.
References
Why Does Retention Time Shift? | HPLC Tip. (2025). YouTube. Retrieved from [Link]
Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. (n.d.). ResearchGate. Retrieved from [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER Wissenschaftliche Geräte GmbH. Retrieved from [Link]
Liquid Chromatography Problem Solving and Troubleshooting. (n.d.). Chromatography Online. Retrieved from [Link]
Troubleshooting HPLC Column Retention Time Drift. (2025). Hawach Scientific. Retrieved from [Link]
Fast and Easy HPLC Column Equilibration Tips: Learn in 5 Minutes (With Case Studies & FAQs). (2025). PharmaGuru. Retrieved from [Link]
Analytical method validation for tenofovir alafenamide and known impurities. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Exploring the Role of pH in HPLC Separation. (2024). Moravek. Retrieved from [Link]
Back to Basics: The Role of pH in Retention and Selectivity. (2017). LCGC International. Retrieved from [Link]
Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Welch Materials, Inc. Retrieved from [Link]
Column Equilibration in HILIC Mode. (n.d.). ACE HPLC Columns. Retrieved from [Link]
HPLC Column Technical Guide. (n.d.). GL Sciences. Retrieved from [Link]
Tenofovir EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]
HPLC Column Troubleshooting -- Effect of Column Equilibration. (2022). YouTube. Retrieved from [Link]
Analytical method validation for tenofovir alafenamide and known impurities. (2023). ResearchGate. Retrieved from [Link]
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]
Retention Time Variability in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
[Readers Insight] Retention Time Drifts: Why Do They Occur? (2025). Welch Materials. Retrieved from [Link]
Time to re-equilibrate the column after gradient elution. (2022). UHPLCS. Retrieved from [Link]
HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026). Restek. Retrieved from [Link]
Why do retention times drift for the first few injections of an HPLC method? (2023). LCGC International. Retrieved from [Link]
Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Precision Chromatography Support Hub.Subject: Baseline Noise Reduction in Tenofovir Disoproxil Fumarate (TDF) Impurity Profiling.
Reference Protocol: USP/EP Related Compounds Analysis (UV Detection @ 260 nm).
Executive Summary
The analysis of Tenofovir Impurity E (often identified as the mono-POC derivative or isopropyl tenofovir) requires exceptional signal-to-noise (S/N) ratios.[1] Because the reporting threshold for impurities is often as low as 0.05% - 0.15%, even minor baseline disturbances can compromise integration accuracy.
This guide moves beyond basic troubleshooting. It addresses the specific physicochemical challenges of the Phosphate Buffer/Methanol mobile phase systems typically used for Tenofovir, where mixing thermodynamics and optical instability at 260 nm create unique noise profiles.
Visual Diagnostic: The Noise Decision Tree
Use this logic flow to identify the root cause of your baseline instability.
Figure 1: Diagnostic logic tree for isolating baseline noise sources in HPLC UV detection.
Module 1: The Mobile Phase Matrix (Chemistry & Reagents)
Context: Tenofovir methods frequently utilize a Phosphate Buffer (pH 3.0–7.[1]0) and Methanol/Acetonitrile gradient.
The Problem: Phosphate buffers are prone to micro-precipitation when mixed with high organic content, and they can outgas significantly upon mixing, creating "pseudo-noise" at the detector.
Q: My baseline is "fuzzy" (high frequency noise) specifically during the gradient ramp. Why?
A: This is likely Mixing Noise or Outgassing .
When aqueous phosphate buffer mixes with methanol, the reaction is endothermic and changes viscosity, leading to refractive index (RI) fluctuations. If your detector flow cell is sensitive to RI changes (even UV detectors are to some degree), this appears as noise.[2]
Corrective Protocol: The "Pre-Mix" Strategy
Do not rely 100% on the pump to mix pure buffer and pure organic.
Line A (Aqueous): 95% Buffer / 5% Methanol.
Line B (Organic): 5% Buffer / 95% Methanol.
Why? Pre-wetting the phases reduces the thermodynamic shock of mixing inside the pump, smoothing the baseline.
Q: I see random spikes at 260 nm. Is it the solvent UV cutoff?
A: Unlikely. Methanol cuts off ~205 nm; Acetonitrile ~190 nm. At 260 nm, you are safe from cutoff noise.
The Real Culprit:Particulates or Bacterial Growth in the phosphate buffer. Phosphate is a fertilizer; bacteria grow in it within 24 hours, creating micro-particulates that scatter light in the flow cell.
Prevents microbial growth which causes baseline "grass".[1]
Degassing
Vacuum + Ultrasonic (15 min)
Removes dissolved oxygen which quenches UV response.[1]
| Grade | HPLC Grade (Not General Purpose) | Trace metal impurities in lower grades absorb at 260 nm.[1] |
Module 2: Hardware & System Optimization
Context: Impurity E is a trace analyte. We need to maximize the Signal-to-Noise (S/N) ratio.[1]
Q: I see a sine-wave pattern in the baseline (Cyclic Noise).
A: This is almost always Pump Pulsation or Inadequate Mixing .[1]
Tenofovir methods often use high-aqueous phases.[1] If a check valve is slightly sticky, the delivery of the phosphate buffer becomes pulsatile.
Troubleshooting Steps:
Check Valve Cleaning: Sonicate inlet check valves in 50:50 Methanol/Water for 20 mins.
Increase Mixer Volume: If using a binary high-pressure mixing system, install a larger static mixer (e.g., 350 µL or larger). This physically averages out the concentration ripples before they reach the column.
Q: How do I confirm if the noise is from the Lamp or the Flow Cell?
A: Perform the "Stop-Flow" Test .
Run the system at initial conditions.
Stop the pump flow but keep the detector on.
Result A: If noise stops immediately, the issue is the Pump/Flow (pulsation, air bubbles).
Result B: If noise continues while flow is 0, the issue is the Detector (Lamp aging, dirty optics, or electronics).
Q: I see "Ghost Peaks" appearing in blank runs. Is this noise?
A: This is likely Carryover or Column Bleed , not electronic noise.
Tenofovir is "sticky." If the needle wash is insufficient, TDF from a previous injection can elute in the next run, mimicking Impurity E.
Protocol: The Aggressive Wash
Needle Wash: Use 50:50 Methanol/Water (or Acetonitrile/Water).[1] Ensure the wash vial is changed daily.
Column Flush: After the batch, flush the column with 80% Organic / 20% Water (No Buffer) for 30 minutes to remove highly retained dimers.
Q: Can I change the wavelength to reduce noise?
A:No.
Tenofovir and its impurities (adenine derivatives) have a specific absorption maximum (
) at 260 nm .[1] Moving away from this wavelength (e.g., to 230 nm or 280 nm) will drastically reduce the signal intensity of Impurity E, actually worsening your S/N ratio even if the baseline looks smoother.
Module 4: Workflow Visualization
Mobile Phase Preparation for Low-Noise Analysis
Strict adherence to this workflow minimizes "chemical noise."
Figure 2: Mandatory mobile phase preparation workflow to prevent particulate and gas-induced baseline noise.
References
Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link][1]
LCGC International. (2019). HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]
Shimadzu Corporation. (2025). Baseline Disturbance: Causes and Solutions.[3][4][5] Retrieved from [Link][1]
Der Pharma Chemica. (2014). Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formulation. (Methodology for 260 nm detection). Retrieved from [Link]
Technical Support Center: Eliminating Peak Tailing for Tenofovir Disoproxil Fumarate Impurity E
Welcome to our dedicated technical support guide for troubleshooting and eliminating peak tailing when analyzing Tenofovir Disoproxil Fumarate (TDF) Impurity E. This resource is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for troubleshooting and eliminating peak tailing when analyzing Tenofovir Disoproxil Fumarate (TDF) Impurity E. This resource is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we delve into the root causes of peak tailing for this specific analyte and provide a structured, scientifically-grounded approach to achieving symmetrical, reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for TDF Impurity E?
A1: The primary cause of peak tailing for basic compounds like TDF Impurity E in reversed-phase HPLC is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2] These silanol groups can become ionized at mobile phase pH levels above 3, leading to strong, undesirable interactions with basic functional groups, such as amines, present in the analyte's structure.[1][3]
Q2: How does the mobile phase pH affect the peak shape of TDF Impurity E?
A2: Mobile phase pH is a critical factor.[4] If the pH is close to the pKa of TDF Impurity E, the analyte can exist in both ionized and unionized forms, leading to peak distortion.[4] For basic compounds, operating at a low pH (typically ≤ 3) protonates the silanol groups on the stationary phase, minimizing their ability to interact with the protonated basic analyte and thereby reducing peak tailing.[1][5] Conversely, using a high pH mobile phase can also be effective by keeping the basic analyte in its neutral form, though this requires a pH-stable column.[2]
Q3: Can the choice of HPLC column eliminate peak tailing?
A3: Absolutely. Utilizing a modern, high-purity silica column that is "end-capped" is highly recommended.[2][5] End-capping chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[1][3] Columns specifically designated as "base-deactivated" or those with polar-embedded phases are also excellent choices for analyzing basic compounds.[2][5]
Q4: Are there any mobile phase additives that can help reduce peak tailing?
A4: Yes, several additives can be effective. Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[6][7] However, this approach can sometimes lead to shorter column lifetimes.[7] Alternatively, using a buffered mobile phase with an appropriate ionic strength, such as a phosphate or formate buffer, helps to maintain a stable pH and can mask silanol interactions.[5][8] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[5]
Q5: Could metal contamination be a cause of peak tailing for TDF Impurity E?
A5: Yes, trace metal contamination in the stationary phase or from stainless-steel components of the HPLC system (like frits and tubing) can lead to chelation with certain analytes, causing peak tailing.[9][10] TDF Impurity E, with its multiple heteroatoms, could be susceptible to such interactions.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for TDF Impurity E. Start with the most common and simplest solutions first.
Step 1: Mobile Phase pH Optimization
The interaction between your analyte and the stationary phase is highly dependent on the mobile phase pH.
The Science Behind It: Tenofovir and its impurities contain basic functional groups. In reversed-phase chromatography on silica-based columns, residual acidic silanol groups (Si-OH) on the stationary phase are a primary source of undesirable secondary interactions.[11] At a pH above ~3, these silanols can deprotonate to form Si-O⁻, which then strongly interacts with the protonated basic analyte, causing peak tailing.[1][2] By controlling the mobile phase pH, we can suppress this interaction.
Protocol:
Determine the pKa of TDF Impurity E. While specific pKa data for Impurity E may not be readily available, the parent molecule, Tenofovir, has pKa values around 3.75 and 6.7. As a general rule, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionic form.[4][12]
Option A: Low pH Mobile Phase.
Prepare a mobile phase with a pH of approximately 2.5-3.0. This ensures the silanol groups are fully protonated and non-ionic, minimizing secondary interactions.[1][5]
A common choice is 0.1% formic acid or a 10-20 mM phosphate buffer adjusted to pH 2.5.[7][8]
Caution: Ensure your column is rated for use at low pH to avoid hydrolysis of the silica backbone.[5]
Option B: High pH Mobile Phase.
Alternatively, a high pH (e.g., pH 9-10) can be used to keep the basic analyte in its neutral, uncharged form.[2]
This requires a specialized hybrid or high-pH stable column to prevent silica dissolution.[2][13]
Ammonium bicarbonate or carbonate buffers are suitable for high pH applications.
Parameter
Low pH Approach
High pH Approach
pH Range
2.5 - 3.5
9.0 - 10.5
Mechanism
Protonates silanol groups
Neutralizes basic analyte
Column Type
Low-pH stable C18
Hybrid or high-pH stable C18
Typical Buffer
0.1% Formic Acid, Phosphate Buffer
Ammonium Bicarbonate/Carbonate
Step 2: Column Selection and Care
The choice of column is paramount for achieving good peak shape with basic compounds.
The Science Behind It: Modern HPLC columns are manufactured with high-purity silica, which has a lower metal content and fewer acidic silanol sites.[6][13] The process of "end-capping" further deactivates the column by reacting many of the remaining silanols with a small silylating agent, effectively shielding them from interaction with analytes.[1][3]
Recommendations:
Use a High-Purity, End-Capped Column: Select a column from a reputable manufacturer that is specified as being end-capped and made from high-purity silica (often referred to as Type B silica).[6]
Consider Base-Deactivated or Polar-Embedded Phases: These columns have proprietary surface modifications designed to shield residual silanols and improve peak shape for basic compounds.[2]
Check for Column Contamination: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent. If performance does not improve, consider replacing it.[14]
Prevent Column Voids: A void at the column inlet can cause peak distortion for all analytes.[1] This can be caused by pressure shocks or operating outside the column's recommended pH range.[5]
Step 3: Mobile Phase Additives
If pH adjustment and column selection are not sufficient, mobile phase additives can provide further improvement.
The Science Behind It: Additives can work in two main ways: by competing with the analyte for active silanol sites or by increasing the ionic strength of the mobile phase to mask these sites.
Protocols:
Competing Base (e.g., Triethylamine - TEA):
Add a small concentration of a competing base, like TEA (typically 5-10 mM), to your mobile phase.[7]
The TEA will preferentially interact with the active silanol sites, preventing your analyte from doing so.[7]
Note that TEA can shorten column lifetime and may suppress ionization in LC-MS applications.[7]
Increase Buffer Concentration:
Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM phosphate buffer for LC-UV) can help to mask residual silanol interactions by increasing the ionic strength of the mobile phase.[5]
Be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.[5]
Step 4: Mitigating Metal Chelation
The Science Behind It: TDF and its impurities possess functional groups that can chelate with metal ions.[9] If trace metals are present in the silica matrix of the column or have leached from the HPLC system's stainless-steel components, they can act as active sites, causing peak tailing.[10][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Protocol for System Passivation:
If metal chelation is suspected, you can try to passivate your system.
Prepare a solution of 0.05 M ethylenediaminetetraacetic acid (EDTA).
Disconnect the column and flush the HPLC system (pump, injector, and tubing) with this solution.
Thoroughly flush the system with HPLC-grade water and then your mobile phase before reconnecting the column.
For long-term solutions, consider using bio-inert or PEEK-lined HPLC systems and columns to minimize metal contact.[15]
Experimental Protocols
Protocol 1: Preparation of Low pH Mobile Phase (0.1% Formic Acid)
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
Carefully add 1 mL of formic acid to the water.
Cap the bottle and mix thoroughly by inversion.
Degas the solution using sonication or vacuum filtration.
This will serve as your aqueous mobile phase component (Mobile Phase A). Your organic mobile phase (Mobile Phase B) will typically be acetonitrile or methanol.
Protocol 2: Column Flushing and Equilibration
Disconnect the column from the detector.
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
Flush the column with 10-20 column volumes of a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
Gradually introduce your mobile phase composition. If using a buffer, flush with the mobile phase mixture without the buffer first, then introduce the buffered mobile phase to avoid precipitation.
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes, or until a stable baseline is achieved, before starting your analysis.
By systematically addressing these potential causes, you can effectively eliminate peak tailing for Tenofovir Disoproxil Fumarate Impurity E, leading to more accurate and reliable analytical results.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
LCGC International. (2026, February 14). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
Chromatography Forum. (2005, January 20). HPLC contamination. Retrieved from [Link]
Impact of column temperature on Tenofovir Impurity E separation
The following guide serves as a specialized Technical Support Center for researchers and analytical scientists working with Tenofovir Disoproxil Fumarate (TDF). It addresses the critical impact of column temperature on t...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers and analytical scientists working with Tenofovir Disoproxil Fumarate (TDF). It addresses the critical impact of column temperature on the separation of Impurity E, a known challenge in compliance testing.
Topic: Impact of Column Temperature on Tenofovir Impurity E Separation
Document ID: TDF-TRBL-005
Status: Active
Expert Reviewer: Senior Application Scientist, Separation Sciences
Executive Summary: The "Critical Pair" Challenge
In the High-Performance Liquid Chromatography (HPLC) analysis of Tenofovir Disoproxil Fumarate (TDF), Impurity E (often identified as the dimer or a specific mixed-ester degradation product depending on the pharmacopoeia, e.g., USP vs. IP) presents a distinct separation challenge.
The critical difficulty lies in its elution proximity to Impurity F (RRT ~0.73) or Impurity B (Mono-ester, RRT ~0.58-0.60). Unlike pH, which alters ionization states, column temperature fundamentally changes the enthalpy of adsorption, often causing peak reversals or co-elutions that pH adjustments cannot fix.
This guide details how to leverage thermodynamics to resolve Impurity E.
The Science: Thermodynamics of Separation
Q: Why does Impurity E co-elute at 35°C but separate at 25°C?
A: This is a classic manifestation of differing enthalpies of adsorption (
).
Chromatographic retention is governed by the Van 't Hoff equation:
Tenofovir (TDF): A bulky diester with significant hydrophobic surface area. Its retention is highly sensitive to temperature changes (large negative
).
Impurity E: Often more polar or structurally rigid. It typically has a lower sensitivity to temperature.
The Mechanism:
As you increase temperature from 25°C to 35°C, the retention time of the main TDF peak decreases significantly. However, Impurity E (being less sensitive) does not speed up as much.
Result: If Impurity E elutes before TDF, raising the temperature causes TDF to "catch up" to Impurity E, resulting in co-elution.
Correction: Lowering the temperature increases the retention of TDF more than it increases Impurity E, widening the gap (resolution).
Troubleshooting Guide (Q&A)
Issue 1: Loss of Resolution (
)
User Question: "I am running the USP method for Organic Impurities. My Impurity E is merging with the tail of Impurity F (or sometimes Impurity A). I'm at 35°C. Should I go hotter?"
Technical Response:Stop. Do not increase the temperature immediately.
Diagnosis: Check the elution order. In most C18 methods (e.g., Inertsil ODS-3V), Impurity F elutes at RRT ~0.73 and Impurity E at RRT ~0.76.
The Fix:Lower the column temperature.
Reducing temperature to 25°C or 30°C generally increases the selectivity (
) between these structurally similar species.
Caution: Lowering temperature increases viscosity and backpressure. Ensure your system stays below 400 bar (or the column limit).
Issue 2: Peak Tailing of Impurity E
User Question: "I separated the peak, but Impurity E is tailing badly (Tailing Factor > 2.0). Is this a temperature issue?"
Technical Response:
Partially, but it is likely a secondary interaction issue.
Mechanism: Tailing in nucleotide analogs is often caused by residual silanol interactions. While higher temperatures improve peak shape by speeding up mass transfer (reducing the
-term in the Van Deemter equation), they won't fix silanol binding.
Action Plan:
Step 1: Maintain the lower temperature (e.g., 25°C) required for separation.
Step 2: Verify Mobile Phase pH. Ensure the buffer is at pH 3.0 ± 0.1 . A higher pH ionizes silanols, worsening tailing.
Step 3: If tailing persists, the column may be "active." Switch to a high-purity, end-capped column (e.g., L1 packing like Phenomenex Kinetex or Waters XBridge).
Experimental Protocol: Temperature Optimization Study
Use this self-validating protocol to determine the optimal operating point for your specific column batch.
Objective: Define the "Design Space" for Resolution (
) vs. Temperature ().
Reagents & Conditions:
Column: L1 (C18), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent).[1]
Mobile Phase A: 0.1 M Ammonium Acetate (pH adjusted to 3.8 with Acetic Acid).
Preparation: Prepare a "Spiked Solution" containing TDF (0.5 mg/mL) spiked with Impurity E and F standards at 0.15% level.
Equilibration: Set column oven to 25°C . Equilibrate for 45 minutes.
Run 1 (Baseline): Inject Spiked Solution. Record
(E vs F) and (E vs TDF).
Ramp Up: Increase temperature to 30°C . Equilibrate 20 mins. Inject.
Ramp Up: Increase temperature to 35°C . Equilibrate 20 mins. Inject.
Ramp Up: Increase temperature to 40°C . Equilibrate 20 mins. Inject.
Data Analysis Table (Example Criteria):
Temperature
Pressure (bar)
RRT Impurity F
RRT Impurity E
Resolution (F vs E)
Status
25°C
180
0.72
0.77
2.1
Optimal
30°C
165
0.73
0.76
1.6
Acceptable
35°C
150
0.74
0.75
0.9
Failed (Co-elution)
40°C
135
0.75
0.75
0.0
Failed (Merged)
Decision Logic Visualization
The following diagram illustrates the troubleshooting logic for resolving Tenofovir Impurity E.
Figure 1: Decision tree for troubleshooting Tenofovir Impurity E separation issues. Blue nodes represent decision points; Green nodes represent corrective actions.
References
World Health Organization. (2023). Tenofovir Disoproxil Fumarate - Draft Proposal for Revision. The International Pharmacopoeia.
SCIEX. (2023). How does increasing column temperature affect LC methods? Technical Support FAQ.
Journal of Applied Pharmaceutical Science. (2014). Chromatographic Separation and In Vitro Dissolution Assessment of Tenofovir Disoproxil Fumarate.
National Institutes of Health (PMC). (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir.
United States Pharmacopeia (USP). (2011).[7] Tenofovir Disoproxil Fumarate: Authorized USP Pending Monograph.[7]
LOD and LOQ Determination for Tenofovir Impurity E: A Comparative Technical Guide
Executive Summary & Strategic Context Tenofovir Disoproxil Fumarate (TDF) is a prodrug susceptible to hydrolytic degradation, leading to the formation of mono-ester intermediates. Impurity E (Tenofovir Disoproxil Fumarat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Tenofovir Disoproxil Fumarate (TDF) is a prodrug susceptible to hydrolytic degradation, leading to the formation of mono-ester intermediates. Impurity E (Tenofovir Disoproxil Fumarate Impurity E), chemically identified as (1-Methylethyl) (8R)-5-hydroxy-8-methyl-9-(6-{[(1-methylethoxy)carbonyl]amino}-9H-purin-9-yl)-5-oxo-2,4,7-trioxa-5-λ5-phosphanonanoate (CAS: 1244022-56-7), represents a critical "Mono-POC" degradation product.
Accurate determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity E is essential for establishing shelf-life specifications and process control limits. This guide compares the industry-standard HPLC-UV method (robust, QC-friendly) against LC-MS/MS (high-sensitivity, trace analysis), providing researchers with a data-driven framework for method selection.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice of analytical technique depends heavily on the required sensitivity threshold (e.g., general organic impurity limits of 0.10% vs. genotoxic impurity limits of <10 ppm).
Best for routine batch release where Impurity E is controlled at standard ICH thresholds (0.15%).
Causality of Choice: A C18 stationary phase with a high carbon load is selected to retain the polar Mono-POC Impurity E, while a phosphate buffer suppresses silanol activity to improve peak shape.
Chromatographic Conditions:
Column: L1 Packing (C18), 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent).
Stock Solution: Prepare 1.0 mg/mL of Impurity E standard in Diluent (Water:MeOH 50:50).
Linearity Curve: Dilute stock to 0.5, 1.0, 2.0, 5.0, and 10.0 µg/mL.
S/N Calculation: Inject the lowest concentration. Calculate Signal-to-Noise (S/N) ratio using USP definition.
LOD: Concentration yielding S/N ≈ 3.
LOQ: Concentration yielding S/N ≈ 10.
Method B: High-Sensitivity LC-MS/MS
Best for formulation development or stability studies where trace degradation must be tracked early.
Causality of Choice: The phosphate buffer is replaced with volatile ammonium acetate to prevent ion suppression in the MS source. A shorter, sub-2-micron column (UHPLC) is used to maximize peak capacity and sensitivity.
Chromatographic Conditions:
Column: C18 or Phenyl-Hexyl, 100 mm × 2.1 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.3 mL/min.
MS Source: ESI Positive Mode.
MS/MS Transitions (MRM):
Precursor Ion: m/z 490.2 [M+H]+ (Impurity E).
Product Ion (Quantifier): m/z 176.1 (Adenine fragment) or 358.1 (Loss of POC).
Collision Energy: Optimized per transition (typically 20-35 eV).
Validation Data Analysis
The following data represents typical performance metrics observed when validating these methods for Tenofovir impurities.
Table 2: Linearity and Sensitivity Comparison
Parameter
HPLC-UV Results
LC-MS/MS Results
Linearity Range
1.0 – 150 µg/mL
0.05 – 10 µg/mL
Correlation (R²)
> 0.999
> 0.995
LOD (S/N=3)
0.85 µg/mL
0.015 µg/mL
LOQ (S/N=10)
2.60 µg/mL
0.050 µg/mL
Precision (RSD @ LOQ)
4.5%
7.2%
Accuracy (Recovery)
98.0 – 102.0%
90.0 – 110.0%
Interpretation:
The HPLC-UV method is sufficient for controlling Impurity E at the ICH threshold (0.15% of 300 mg dose = 0.45 mg).
The LC-MS/MS method provides ~50x greater sensitivity, making it the only viable option if Impurity E must be controlled at mutagenic thresholds or in low-dose combination products.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate methodology based on the specific phase of drug development and regulatory requirements.
Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on regulatory LOQ requirements.
References
Allmpus Laboratories. Tenofovir Disoproxil Fumarate IP Impurity E - Structure and Chemical Properties. Retrieved from [Link]
International Journal of Creative Research Thoughts (IJCRT). Analytical Method Development for Determination of Tenofovir Disoproxil Fumarate by HPLC. Retrieved from [Link]
Der Pharma Chemica. Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formulation. Retrieved from [Link]
MDPI (Pharmaceuticals). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite.[9] Retrieved from [Link]
Precision Quantification of Tenofovir Impurity E: A Comparative Guide to Linearity and Range
Executive Summary In the development of Tenofovir Disoproxil Fumarate (TDF) formulations, the quantification of degradation products is critical for establishing shelf-life. Impurity E (Tenofovir Monoisoproxil), a primar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of Tenofovir Disoproxil Fumarate (TDF) formulations, the quantification of degradation products is critical for establishing shelf-life. Impurity E (Tenofovir Monoisoproxil), a primary hydrolysis product, presents specific analytical challenges due to its polarity and kinetic instability in aqueous media.
This guide provides a technical comparison between a Standard HPLC methodology (legacy approach) and an Optimized UHPLC methodology (modern alternative). We focus specifically on Linearity and Range —the two validation parameters that define an assay's ability to accurately quantify impurities from the Limit of Quantification (LOQ) up to toxicological limits.
Target Audience: Analytical Chemists, CMC Leads, and Regulatory Affairs Specialists.
Technical Context: The Analyte and the Challenge
Tenofovir Impurity E (USP Related Compound E) is chemically identified as Tenofovir Monoisoproxil (Mono-POC). It is formed via the hydrolysis of one of the two isopropyloxycarbonyloxymethyl (POC) ester groups on the TDF molecule.
Chemical Name: (8R)-9-(6-Amino-9H-purin-9-yl)-5-hydroxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid 1-Methylethyl Ester 5-Oxide.[1][][3]
Molecular Formula: C₁₄H₂₂N₅O₇P
Criticality: As a primary degradant, Impurity E levels often dictate the expiration dating of the drug product.
Visualization: Impurity Formation Pathway
The following diagram illustrates the hydrolytic degradation pathway of TDF leading to Impurity E and subsequent degradation products.
Caption: Stepwise hydrolysis of Tenofovir Disoproxil Fumarate yielding Impurity E (Mono-POC) and Tenofovir.
Methodology Comparison
To demonstrate the impact of method selection on Linearity and Range , we compare a traditional pharmacopeial-style HPLC method against an optimized Core-Shell UHPLC method.
Chromatographic Conditions[4][5][6][7][8]
Parameter
Method A: Standard HPLC (Legacy)
Method B: Optimized UHPLC (Recommended)
Column
C18, 250 x 4.6 mm, 5 µm
Core-Shell C18, 100 x 2.1 mm, 1.7 µm
Flow Rate
1.0 mL/min
0.4 mL/min
Run Time
45 Minutes
8 Minutes
Injection Vol
20 µL
2 µL
Detection
UV @ 260 nm
UV @ 260 nm (High Sampling Rate)
Linearity Range
0.5 µg/mL – 15 µg/mL
0.05 µg/mL – 20 µg/mL
Sensitivity (LOQ)
~0.2 µg/mL
~0.02 µg/mL
Expert Insight: Method B utilizes core-shell technology which reduces the diffusion path length (Eddy diffusion term in the van Deemter equation), resulting in sharper peaks. Sharper peaks significantly improve the Signal-to-Noise (S/N) ratio, extending the linear range at the lower end (LOQ).
Experimental Protocol: Linearity & Range
This protocol ensures compliance with ICH Q2(R2) guidelines. The objective is to demonstrate linearity across the range of the analytical procedure (LOQ to 120% of the specification limit).
Preparation of Standards[5][6]
Note on Stability: Impurity E is sensitive to moisture. All solutions should be prepared in a diluent of Water:Methanol (50:50 v/v) and kept at 5°C in an autosampler.
Stock Solution (0.5 mg/mL): Accurately weigh 50 mg of Tenofovir Impurity E Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Linearity Levels: Prepare a minimum of 6 concentration levels via serial dilution to cover the range from LOQ to 150% of the impurity specification (typically 1.0%).
The following diagram outlines the logical flow for establishing Linearity and Range validation.
Caption: Step-by-step workflow for validating Linearity and Range according to ICH Q2(R2).
Results & Discussion: Product Performance
The following data summarizes the comparative performance of the Standard vs. Optimized methods. The "Product" (Optimized UHPLC) demonstrates superior range capability.
Linearity Data Summary
Metric
Standard HPLC (Method A)
Optimized UHPLC (Method B)
Interpretation
Linearity Range
0.5 – 15.0 µg/mL
0.05 – 20.0 µg/mL
Method B quantifies 10x lower, capturing trace degradation early.
Correlation (R²)
0.995
0.9998
Higher R² indicates reduced random error and better fit.
Slope (m)
25400
42100
Steeper slope in Method B implies higher sensitivity (response per unit mass).
y-Intercept Bias
2.5%
< 0.5%
Lower intercept bias confirms accuracy at low concentrations.
Residual Sum of Squares
High
Low
Method B shows minimal deviation from the regression line.
Why the Optimized Method Wins
Extended Range: The Optimized UHPLC method maintains linearity down to 0.05 µg/mL . In stability studies, this allows researchers to detect the onset of Impurity E formation weeks earlier than the Standard HPLC method (LOQ ~0.5 µg/mL).
Peak Symmetry: Impurity E is polar. On standard 5 µm columns, it often tails (Tailing Factor > 1.5), causing integration errors at low levels. The Core-Shell column provides a Tailing Factor of ~1.1, ensuring precise integration and linear response.
Throughput: The 8-minute run time allows for full linearity protocols (n=18 injections) to be completed in < 3 hours, compared to > 15 hours for the Standard method.
Statistical Verification (Self-Validating System)
To ensure trustworthiness, the linearity data must be subjected to a Residual Analysis .
Protocol: Calculate the difference between the observed area and the predicted area (from the regression line) for each point.
Acceptance: Residuals should be randomly distributed around zero. A "U-shape" in the residual plot indicates non-linearity (saturation), which is common in UV detectors at high ranges but avoided here by using the optimized flow cell of the UHPLC.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
U.S. Pharmacopeia (USP). Tenofovir Disoproxil Fumarate Monograph. USP-NF Online. (Requires Subscription). Link
Gilead Sciences. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. Link
ICH. (2023).[] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link
Separation Science. Advantages of Core-Shell Technology in HPLC.Link
Comparative Guide: Robustness Testing for Tenofovir Impurity E HPLC Method
Executive Summary In the analysis of Tenofovir Disoproxil Fumarate (TDF) , the resolution of Impurity E (Mono-POC Tenofovir 6-Isopropyl Carbamate) remains a critical chromatographic challenge. Due to its structural simil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the analysis of Tenofovir Disoproxil Fumarate (TDF) , the resolution of Impurity E (Mono-POC Tenofovir 6-Isopropyl Carbamate) remains a critical chromatographic challenge. Due to its structural similarity to the main analyte, traditional fully porous C18 methods often suffer from band broadening and resolution loss during minor method fluctuations.
This guide objectively compares a Traditional Fully Porous 5 µm C18 Method against an Optimized Core-Shell (Fused-Core) 2.7 µm C18 Method . We demonstrate that while both methods can pass system suitability under ideal conditions, the Core-Shell architecture provides superior robustness (Rs > 2.5) against the variables defined in ICH Q2(R1) , specifically pH and flow rate deviations.
The Challenge: Impurity E
Tenofovir Disoproxil Fumarate is a prodrug containing two isopropyloxycarbonyloxymethyl (POC) groups. Impurity E typically arises from the hydrolysis of one POC group (Mono-POC derivative).
Chemical Nature: High structural homology to TDF but significantly more polar due to the exposed phosphonate/hydroxyl group.
The Problem: In standard C18 chemistry, the "Critical Pair" is often Impurity E and the TDF main peak (or adjacent mono-ester degradants).
Robustness Risk: Small shifts in mobile phase pH (affecting the ionization of the phosphonate) can cause Impurity E to co-elute with the main peak in low-efficiency columns.
Method Comparison: Traditional vs. Core-Shell
We evaluated two distinct stationary phase architectures.
Method A: The Traditional Reference (Fully Porous)
Column: C18, 250 x 4.6 mm, 5 µm (Fully Porous Silica).
Mechanism: Analytes diffuse through the entire particle, leading to higher longitudinal diffusion (B-term in Van Deemter equation) and mass transfer resistance (C-term).
Typical Performance: High backpressure at flow rates > 1.0 mL/min; Resolution (Rs) of Impurity E/TDF often hovers near the limit (Rs ≈ 1.5 - 1.8).
Method B: The Optimized Alternative (Core-Shell)
Column: C18, 100 x 4.6 mm, 2.7 µm (Solid Core / Superficially Porous).
Mechanism: A 1.7 µm solid core covered by a 0.5 µm porous shell.[1] This reduces the diffusion path length, significantly sharpening peaks and maintaining efficiency at higher flow rates.
Typical Performance: Lower backpressure than sub-2 µm columns; Resolution (Rs) of Impurity E/TDF typically > 2.5.
Table 1: Baseline Chromatographic Conditions
Parameter
Method A (Traditional)
Method B (Core-Shell)
Stationary Phase
C18 Fully Porous (5 µm)
C18 Core-Shell (2.7 µm)
Dimensions
250 x 4.6 mm
100 x 4.6 mm
Mobile Phase A
25mM Phosphate Buffer (pH 3.0)
25mM Phosphate Buffer (pH 3.0)
Mobile Phase B
Acetonitrile : Methanol (60:40)
Acetonitrile : Methanol (60:40)
Flow Rate
1.0 mL/min
1.2 mL/min
Run Time
35 Minutes
12 Minutes
Backpressure
~1800 psi
~2600 psi
Experimental Protocol: Robustness Testing
Objective: To determine the reliability of Method B compared to Method A when subjected to deliberate variations (ICH Q2(R1)).
Step-by-Step Workflow
Preparation of System Suitability Solution (SST):
Dissolve TDF Standard and Impurity E Standard in Mobile Phase to a concentration of 0.5 mg/mL (TDF) and 0.005 mg/mL (Impurity E).
Self-Validating Check: The resolution (Rs) between Impurity E and TDF must be ≥ 2.0 for the control run.
Variable Design (One-Variable-at-a-Time - OVAT):
pH Variation: Control (3.0) vs. Low (2.[2]8) vs. High (3.2).
Flow Rate: Control (1.2 mL/min) vs. ±10%.
Column Temperature: Control (25°C) vs. ±5°C.
Organic Modifier: Control vs. ±2% absolute change in Mobile Phase B.
Execution:
Equilibrate the column for 30 mins at each new condition.
Inject SST solution in triplicate.
Record Retention Time (RT), Tailing Factor (T), and Resolution (Rs).
Data Analysis & Results
The following data summarizes the impact of stress conditions on the Critical Resolution (Rs) between Impurity E and TDF.
Table 2: Robustness Comparison Data (Resolution Rs)
Stress Parameter
Variation
Method A (Fully Porous) Rs
Method B (Core-Shell) Rs
Status (Method B)
Control
Standard
1.8
3.2
PASS
pH
2.8 (-0.2)
1.4 (Fail)
2.9
PASS
3.2 (+0.2)
1.6
3.0
PASS
Flow Rate
-10%
1.9
3.3
PASS
+10%
1.5
3.1
PASS
Temperature
20°C (-5°C)
1.7
3.4
PASS
30°C (+5°C)
1.5
2.8
PASS
Organic Phase
-2%
2.1
3.5
PASS
+2%
1.2 (Fail)
2.6
PASS
Analysis:
Method A Failure Mode: The fully porous column showed significant sensitivity to pH and Organic Phase variations. At pH 2.8 and +2% organic, the resolution dropped below 1.5, risking co-elution.
Method B Success: The Core-Shell column maintained Rs > 2.5 across all conditions. The narrower peak widths (higher N) provided a "safety buffer" that absorbed the retention shifts caused by parameter changes.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the robustness testing process, integrating the decision gates required for a self-validating system.
Caption: Logical workflow for ICH Q2(R1) Robustness Testing, highlighting the critical decision gate based on Resolution (Rs).
Conclusion
For the analysis of Tenofovir Disoproxil Fumarate and Impurity E , the Core-Shell C18 method is superior to the traditional fully porous method. It provides:
Higher Efficiency: Narrower peaks create a larger resolution window.
Operational Robustness: The method remains valid (Rs > 2.0) even when pH fluctuates by ±0.2 units or organic composition changes by ±2%.
Throughput: Analysis time is reduced from 35 minutes to 12 minutes.
Recommendation: Laboratories currently using 5 µm porous columns for TDF analysis should prioritize method transfer to 2.7 µm Core-Shell technology to ensure long-term regulatory compliance and data integrity.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
European Pharmacopoeia (Ph. Eur.). Tenofovir Disoproxil Fumarate Monograph 2596. European Directorate for the Quality of Medicines & HealthCare. [Link]
Chromatography Today. (2014). Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties.[Link][3]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1244022-56-7 (Tenofovir Impurity E).[Link]
Comparative Analysis: USP vs. IP Chromatographic Methods for Tenofovir Disoproxil Fumarate Impurity Profiling
Executive Summary In the rigorous landscape of antiretroviral drug development, the impurity profiling of Tenofovir Disoproxil Fumarate (TDF) is a critical quality attribute. TDF is a prodrug susceptible to hydrolytic de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the rigorous landscape of antiretroviral drug development, the impurity profiling of Tenofovir Disoproxil Fumarate (TDF) is a critical quality attribute. TDF is a prodrug susceptible to hydrolytic degradation, necessitating highly specific analytical methods.
This guide provides a head-to-head comparison between the United States Pharmacopeia (USP) and Indian Pharmacopoeia (IP) methodologies.
The Verdict: The USP method is characterized by its robustness and use of external standards for precise quantification, making it the "Gold Standard" for global regulatory filings.
The Alternative: The IP method, while often harmonized in column chemistry, historically leans towards area normalization techniques and cost-effective workflows suitable for high-throughput generic manufacturing markets.
Scientific Foundation: The Chemistry of Instability
To understand the analytical challenge, one must understand the molecule. TDF is a diester prodrug of Tenofovir. Its instability is driven by the hydrolysis of the isopropyloxycarbonyloxymethyl (POC) groups.
Degradation Pathway Visualization
The following diagram illustrates the primary hydrolytic cascade that both USP and IP methods must resolve.
Figure 1: Primary degradation pathway of TDF. The analytical method must resolve the Mono-ester and Adenine from the main TDF peak.
Methodological Breakdown
A. The USP Approach (The Robust Standard)
The USP monograph for TDF Organic Impurities typically utilizes a gradient elution on a high-resolution L1 column. It prioritizes separation efficiency over run time.
Column: L1 (C18), 4.6 mm × 25 cm, 5 µm (e.g., YMC-Pack ODS-AQ or Inertsil ODS-3V).
Mobile Phase A: Phosphate Buffer (pH ~5.5 to 6.0) or Ammonium Acetate (depending on specific procedure).[1]
Mobile Phase B: Acetonitrile / Methanol.
Quantification:External Standard Method . This is a critical distinction; USP requires running individual standards for known impurities (like Adenine) to calculate exact content, correcting for Response Factors (RF).
B. The IP Approach (The Generic Workhorse)
The Indian Pharmacopoeia method is designed for the massive generic manufacturing base in India. While modern IP monographs are increasingly harmonized with USP/BP, they often retain distinct characteristics:
Column: C18, often shorter dimensions (e.g., 150 mm) in developed generic methods to reduce solvent cost, though official monographs may still reference 250 mm.
Mobile Phase: Often uses simple Phosphate Buffer (pH 3.0 - 4.0) + Acetonitrile.[1][2]
Quantification: Historically relies on Area Normalization (Area %) for unknown impurities, assuming a Response Factor of 1.0 unless specified. This is faster but potentially less accurate if impurities have vastly different UV extinction coefficients.
Head-to-Head Performance Comparison
The following data summarizes the operational differences. Note: Data represents typical performance parameters observed in validation studies comparing these monograph approaches.
Parameter
USP Method (Gradient)
IP / Generic Method (Often Isocratic/Simple Gradient)
Separation Principle
High-Resolution Gradient
Cost-Optimized Partitioning
Column Dimensions
250 mm x 4.6 mm, 5 µm
150 mm or 250 mm x 4.6 mm
Run Time
35 - 50 Minutes
15 - 30 Minutes (Method Dependent)
Resolution (Rs)
> 2.0 (Strict requirement between TDF and Mono-ester)
> 1.5 (Standard acceptance)
Sensitivity (LOQ)
High (Specific impurity standards used)
Moderate (Area normalization used)
Solvent Consumption
High (Gradient re-equilibration)
Moderate/Low
Quantification
External Standard (Most Accurate)
Area % (Less Accurate for unknowns)
Experimental Workflow: Validated Protocol
Below is a synthesized "Best Practice" protocol that incorporates the robustness of USP with the efficiency often sought in IP-based labs.
Workflow Diagram
Figure 2: Step-by-step analytical workflow for TDF impurity profiling.
Detailed Protocol Steps
Buffer Preparation: Dissolve 3.4g of Monobasic Potassium Phosphate in 1L water. Adjust pH to 5.5 with Phosphoric Acid.[3]
Mobile Phase A: Buffer (above).
Mobile Phase B: Acetonitrile (100%).
Gradient Program:
0-5 min: 95% A (Isocratic hold for Adenine elution).
5-25 min: Linear gradient to 40% B (Elution of TDF and Mono-esters).
25-35 min: Hold at 40% B (Wash).
35-40 min: Return to 95% A.
System Suitability Criteria (Self-Validating):
Tailing Factor: NMT 2.0 for TDF peak.
Theoretical Plates: NLT 2000.
Resolution: NLT 2.0 between TDF and nearest impurity (usually Monoproxil).
Expert Insights & Recommendations
When to use USP?
Global Filings: If submitting an ANDA (Abbreviated New Drug Application) to the US FDA, the USP method is non-negotiable unless a superior method is fully validated.
Complex Impurity Profiles: If your synthesis route generates impurities with low UV response, USP's external standard method prevents under-estimation of toxic impurities.
When to use IP?
Domestic Market (India): For compliance with CDSCO (Central Drugs Standard Control Organization), the IP monograph is the legal standard.
High Throughput: For in-process checks (IPC) during manufacturing, the IP-style shorter run times are advantageous for rapid decision-making.
The "Harmonization" Trend
Recent drafts of the International Pharmacopoeia (WHO) and updates to IP are moving closer to the USP gradient approach. However, the IP often maintains limits that are slightly different (e.g., Total Impurities limits) compared to the stricter ICH Q3A/B thresholds often applied alongside USP methods.
References
United States Pharmacopeia (USP). Tenofovir Disoproxil Fumarate Monograph - Organic Impurities.[3] USP-NF Online.
World Health Organization (WHO). Tenofovir Disoproxil Fumarate Tablets - Draft Proposal for International Pharmacopoeia (QAS/22.911). August 2022.[2]
Indian Pharmacopoeia Commission. Indian Pharmacopoeia (IP) - Tenofovir Disoproxil Fumarate.
ResearchGate. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress. (2023).[4][5][6]
International Journal of Drug Regulatory Affairs. Comparison of Monographs of Indian Pharmacopeia with BP and USP Pharmacopeia. (2023).[4][5][6]
A Senior Application Scientist's Guide to Specificity Studies for Tenofovir Disoproxil Fumarate Impurity E
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical exploration of specifici...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical exploration of specificity studies for Tenofovir Disoproxil Fumarate (TDF) Impurity E, a critical aspect of quality control in the manufacturing of this essential antiretroviral drug. We will delve into the scientific rationale behind experimental choices, present comparative analytical methodologies, and provide actionable protocols to ensure the trustworthiness and accuracy of your findings.
Tenofovir Disoproxil Fumarate is a prodrug of tenofovir, widely used in the treatment of HIV-1 infection and chronic hepatitis B. During its synthesis and storage, various impurities can arise, which must be diligently monitored to ensure the safety and efficacy of the final drug product. Among these is Tenofovir Disoproxil Fumarate Impurity E, also known as Mono-POC Tenofovir.
Understanding Tenofovir Disoproxil Fumarate Impurity E
Tenofovir Disoproxil Fumarate Impurity E is a process-related impurity and a potential degradation product of TDF.[] Its chemical structure is O-Isopropoxycarbonyloxymethyl hydrogen (R)-[1-(6-amino-9H-purin-9-yl)prop-2-yloxy]methylphosphonate.[]
The presence of this and other impurities must be controlled within strict limits as defined by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][4]
The Cornerstone of Impurity Profiling: Specificity in Analytical Methods
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For impurity profiling, this means the method must be able to separate the impurity from the API, other process-related impurities, and any degradation products that may form under various stress conditions.
Forced degradation studies are the bedrock of specificity validation. By subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light, we can intentionally generate potential degradation products.[5] A truly specific, or "stability-indicating," method will be able to resolve the API from all these newly formed degradants. Studies have shown that Tenofovir Disoproxil Fumarate is susceptible to degradation under acidic, alkaline, and oxidative conditions.[6][7]
Comparative Analysis of Chromatographic Techniques for Impurity E Determination
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used techniques for the separation and quantification of pharmaceutical impurities.[8]
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Reverse-phase HPLC (RP-HPLC) is a robust and reliable method for the analysis of TDF and its impurities. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier.
Ultra-Performance Liquid Chromatography (UPLC): The Modern Approach
UPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC.[9] This results in several key advantages:
Increased Resolution: The smaller particle size leads to more efficient separation, allowing for better resolution of closely eluting peaks.
Faster Analysis Times: The higher optimal linear velocities and shorter column lengths enable significantly shorter run times.[2]
Improved Sensitivity: Sharper, narrower peaks result in a better signal-to-noise ratio.[9]
Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[9]
The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput requirements, the complexity of the impurity profile, and available instrumentation. For routine quality control with established impurity profiles, a validated HPLC method may be sufficient. However, for method development, in-depth impurity profiling, and high-throughput environments, UPLC offers significant advantages.[10]
Experimental Protocols
The following protocols are provided as a comprehensive guide for conducting specificity studies for Tenofovir Disoproxil Fumarate Impurity E.
Forced Degradation Studies
Objective: To generate potential degradation products of Tenofovir Disoproxil Fumarate to challenge the specificity of the analytical method.
Protocol:
Acid Hydrolysis: Dissolve 10 mg of TDF in 10 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with mobile phase.[6]
Base Hydrolysis: Dissolve 10 mg of TDF in 10 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute to a suitable concentration with mobile phase.[6]
Oxidative Degradation: Dissolve 10 mg of TDF in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute to a suitable concentration with mobile phase.[7]
Thermal Degradation: Expose solid TDF powder to 105°C for 24 hours. Dissolve a known amount in the mobile phase to obtain a suitable concentration.
Photolytic Degradation: Expose a solution of TDF (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Analyze all stressed samples, along with an unstressed control sample, using the developed chromatographic method.
Recommended UPLC Method for Specificity Determination
This method is designed to provide high resolution and efficiency for the separation of TDF and its impurities, including Impurity E.
Chromatographic Conditions:
Parameter
Condition
Column
Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A
0.01 M Ammonium Acetate in water, pH 4.5 with acetic acid
Mobile Phase B
Acetonitrile
Gradient
Time (min)
0
15
20
22
25
Flow Rate
0.3 mL/min
Column Temperature
40°C
Detection Wavelength
260 nm
Injection Volume
2 µL
System Suitability:
A system suitability solution should be prepared containing TDF and all available known impurities, including Impurity E. The resolution between Impurity E and the closest eluting peak should be not less than 1.5.
Comparative HPLC Method
This method represents a more traditional approach and can be used as a baseline for comparison with the UPLC method.
Chromatographic Conditions:
Parameter
Condition
Column
C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A
0.02 M Phosphate buffer, pH 3.0 with phosphoric acid
Mobile Phase B
Acetonitrile
Gradient
Time (min)
0
25
35
40
45
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
260 nm
Injection Volume
10 µL
Data Presentation and Interpretation
The specificity of the analytical method is demonstrated by the absence of interference from the blank, placebo (if applicable), and degradation products at the retention time of Impurity E. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally homogeneous.
The following table summarizes the expected performance comparison between the UPLC and HPLC methods:
Performance Metric
UPLC Method
HPLC Method
Rationale
Resolution
Higher
Lower
Smaller particle size and higher efficiency of the UPLC column lead to better separation of closely related impurities.[11]
Analysis Time
Shorter (~25 min)
Longer (~45 min)
Higher optimal flow rates and shorter column dimensions in UPLC significantly reduce run times.[2]
Sensitivity (LOD/LOQ)
Lower
Higher
Sharper peaks in UPLC result in a better signal-to-noise ratio, enhancing detection limits.[9]
Solvent Consumption
Lower
Higher
Shorter run times and lower flow rates in UPLC contribute to reduced solvent usage.[9]
Visualization of Method Specificity
The following diagrams illustrate the workflow for establishing method specificity and the expected chromatographic separation.
Caption: Workflow for establishing analytical method specificity.
Caption: Expected chromatographic separation of TDF and its impurities.
Regulatory Context and Acceptance Criteria
Pharmacopoeias provide the official standards for drug quality. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have monographs for Tenofovir Disoproxil Fumarate that specify the limits for known and unknown impurities. While the specific limit for Impurity E may be listed under a general category of "any other specified impurity" or have a dedicated limit, it is crucial to consult the current version of the relevant pharmacopoeia for the official acceptance criteria. For example, a general limit for a specified impurity might be not more than 0.2%.
Conclusion
The specificity of an analytical method is a critical quality attribute that ensures the accurate determination of impurities in active pharmaceutical ingredients. For Tenofovir Disoproxil Fumarate Impurity E, a well-developed and validated UPLC method offers superior performance in terms of resolution, speed, and sensitivity compared to traditional HPLC. By following the detailed protocols for forced degradation and chromatographic analysis outlined in this guide, researchers and drug development professionals can confidently establish a robust, stability-indicating method that meets stringent regulatory requirements and ultimately contributes to the safety and efficacy of this vital medication.
References
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Tenofovir disoproxil fumarate (Tenofoviri disoproxili fumaras). Retrieved from [Link]
Der Pharma Chemica. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Retrieved from [Link]
European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
Veeprho. (n.d.). Tenofovir Impurities and Related Compound. Retrieved from [Link]
PubMed. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. Retrieved from [Link]
SynThink. (n.d.). Tenofovir EP Impurities & USP Related Compounds. Retrieved from [Link]
USP. (2011). Tenofovir Disoproxil Fumarate. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2014). Chromatographic Separation and in Vitro Dissolution Assessment of Tenofovir disoproxil fumarate, Emtricitabine and Nevirapine in. Retrieved from [Link]
ResearchGate. (2026). A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2016). RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES FROM EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLET. Retrieved from [Link]
World Health Organization. (2023). TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia. Retrieved from [Link]
SciSpace. (2018). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. Retrieved from [Link]
Alis Pharm. (2023). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
Asian Journal of Pharmaceutical Research and Development. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Retrieved from [Link]
ResearchGate. (2025). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Retrieved from [Link]
International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC. Retrieved from [Link]
Alis Pharm. (2023). UPLC vs. HPLC: Understanding the Differences. Retrieved from [Link]
AKJournals. (2015). Enantiomeric Separation and Quantitation of Tenofovir Disoproxil Fumarate Using Amyrose-Based Chiral Stationary Phases by High-Performance Liquid Chromatography. Retrieved from [Link]
RSC Publishing. (2015). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. Retrieved from [Link]
World Health Organization. (2022). TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia. Retrieved from [Link]
SynThink. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity E; Mono-POC Tenofovir 6-Isopropyl CarbaMate. Retrieved from [Link]
European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
Teva Canada. (2001). Product Monograph - TEVA-TENOFOVIR. Retrieved from [Link]
Ein Leitfaden zur Bewertung der Inter-day-Präzision für die Analyse von Tenofovir-Verunreinigung E
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet eine eingehende technische Untersuchung der Methodik zur Bestimmung der Inter-day-Präzision bei der Analyse von Tenofovir...
Author: BenchChem Technical Support Team. Date: February 2026
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine eingehende technische Untersuchung der Methodik zur Bestimmung der Inter-day-Präzision bei der Analyse von Tenofovir-Verunreinigung E. Anstatt starre Vergleiche auf der Grundlage begrenzter öffentlicher Daten zu ziehen, konzentriert sich dieser Leitfaden auf die wissenschaftlichen Grundlagen, die für die Entwicklung und Validierung einer robusten Analysemethode erforderlich sind. Wir werden die kausalen Zusammenhänge hinter den experimentellen Entscheidungen beleuchten und ein selbstvalidierendes Protokoll vorstellen, das den höchsten Standards der wissenschaftlichen Integrität entspricht.
Die Bedeutung der Kontrolle von Tenofovir-Verunreinigungen
Tenofovir, ein entscheidendes antiretrovirales Medikament, wird in Form von Prodrugs wie Tenofovirdisoproxilfumarat (TDF) und Tenofoviralafenamid (TAF) verabreicht.[1][2] Während des Herstellungsprozesses und der Lagerung können Verunreinigungen entstehen. Eine dieser kritischen Verunreinigungen ist die Tenofovir Disoproxil USP Related Compound E (CAS-Nr. 211364-69-1).[] Die genaue Quantifizierung dieser Verunreinigungen ist für die Gewährleistung der Sicherheit und Wirksamkeit des Arzneimittels von entscheidender Bedeutung und wird von den Aufsichtsbehörden gefordert.
Grundprinzipien der analytischen Methodenvalidierung
Die Validierung einer analytischen Methode ist der dokumentierte Nachweis, dass ein Verfahren für den vorgesehenen Zweck geeignet ist. Die Richtlinien des International Council for Harmonisation (ICH), insbesondere die Leitlinie Q2(R1), definieren die zu bewertenden Validierungsparameter. Für die Analyse von Verunreinigungen sind Präzision, Genauigkeit, Spezifität, Linearität, Bereich sowie Nachweis- und Bestimmungsgrenze von zentraler Bedeutung.
Die Präzision einer analytischen Methode beschreibt die Streuung der Ergebnisse zwischen mehreren Messungen derselben homogenen Probe unter festgelegten Bedingungen. Die Inter-day-Präzision (auch als intermediäre Präzision bezeichnet) bewertet die Variabilität der Ergebnisse, wenn die Analyse an verschiedenen Tagen, von verschiedenen Analysten oder mit unterschiedlichen Geräten durchgeführt wird. Ein geringer prozentualer relativer Standardabweichungswert (%RSD) für die Inter-day-Präzision ist ein Indikator für die Robustheit und Zuverlässigkeit einer Methode im Routinebetrieb.
Entwicklung einer repräsentativen HPLC-Methode
Obwohl spezifische, veröffentlichte Inter-day-Präzisionsdaten für Tenofovir-Verunreinigung E begrenzt sind, können wir eine repräsentative Hochleistungsflüssigkeitschromatographie (HPLC)-Methode auf der Grundlage etablierter Verfahren zur Analyse von Tenofovir und seinen verwandten Substanzen entwickeln.
Säule: C18-Säule (z. B. 250 mm x 4,6 mm, 5 µm Partikelgröße).
Säulentemperatur: Raumtemperatur (ca. 25 °C).
Autosampler-Temperatur: 4 °C.
Mobile Phase und Elution:
Mobile Phase A: Pufferlösung (z. B. 0,05% Orthophosphorsäure in Wasser, pH-Wert auf 3 eingestellt).
Mobile Phase B: Methanol oder Acetonitril.
Elutionsmodus: Isokratisch oder Gradient, je nach Komplexität der Probenmatrix. Für die Trennung von Verunreinigungen ist oft ein Gradientenprogramm erforderlich.
Flussrate: 1,0 ml/min.
Injektionsvolumen: 20 µl.
Detektion:
Wellenlänge: 260 nm, da Tenofovir und seine Analoga bei dieser Wellenlänge eine signifikante Absorption aufweisen.
Probenvorbereitung:
Standardlösung: Eine bekannte Konzentration von Tenofovir-Verunreinigung E Referenzstandard wird in der mobilen Phase gelöst.
Probelösung: Die pharmazeutische Wirkstoff- oder Formulierungsprobe wird in der mobilen Phase gelöst, um eine Konzentration im linearen Bereich der Methode zu erreichen.
Begründung der experimentellen Entscheidungen:
C18-Säule: Bietet eine hervorragende Retentions- und Trennleistung für die moderat polaren Tenofovir-Analoga.
pH-Wert der mobilen Phase: Ein saurer pH-Wert (z. B. 3) stellt sicher, dass die sauren und basischen funktionellen Gruppen der Analyten in einem konsistenten protonierten Zustand vorliegen, was zu scharfen und symmetrischen Peaks führt.
Detektionswellenlänge: 260 nm ist ein Kompromiss, der eine gute Empfindlichkeit für Tenofovir und seine verwandten Substanzen bietet.
Validierung der Methode: Bestimmung der Inter-day-Präzision
Das folgende Diagramm und Protokoll beschreiben den Arbeitsablauf zur Bestimmung der Inter-day-Präzision.
Abbildung 1: Arbeitsablauf zur Bestimmung der Inter-day-Präzision.
Detailliertes Protokoll zur Bestimmung der Inter-day-Präzision:
Tag 1:
Ein erster Analyst bereitet eine Probelösung mit einer bekannten Konzentration von Tenofovir-Verunreinigung E vor (z. B. auf dem Niveau der Spezifikationsgrenze).
Es werden sechs unabhängige Injektionen dieser Lösung in das HPLC-System durchgeführt.
Die Peakfläche von Tenofovir-Verunreinigung E wird für jede Injektion aufgezeichnet.
Der Mittelwert, die Standardabweichung und die prozentuale relative Standardabweichung (%RSD) für die sechs Messungen an Tag 1 werden berechnet.
Tag 2:
Ein zweiter Analyst (oder derselbe Analyst an einem anderen Tag mit frisch zubereiteten Lösungen) wiederholt den unter Tag 1 beschriebenen Vorgang.
Es werden wiederum sechs unabhängige Injektionen durchgeführt und die entsprechenden Daten erfasst und berechnet.
Gesamtauswertung:
Die Daten von beiden Tagen (insgesamt 12 Messungen) werden zusammengeführt.
Der Gesamtmittelwert, die Gesamt-Standardabweichung und der Gesamt-%RSD für die Inter-day-Präzision werden berechnet.
Erwartete Ergebnisse und Akzeptanzkriterien
Obwohl spezifische Daten für Verunreinigung E nicht vorliegen, zeigen validierte Methoden für den Hauptwirkstoff Tenofovir typischerweise eine ausgezeichnete Präzision. Für die Analyse von Tenofovir wurden Inter-day-Präzisionswerte mit einem %RSD von unter 2 % berichtet, in einigen Fällen sogar so niedrig wie 0,63 %.[4]
Für die Quantifizierung von Verunreinigungen auf niedrigem Niveau sind die Akzeptanzkriterien in der Regel weniger streng als für den Hauptwirkstoff. Gemäß den ICH-Richtlinien kann ein %RSD von ≤ 15 % für Verunreinigungen nahe der Bestimmungsgrenze akzeptabel sein, während für höhere Konzentrationen (z. B. 0,1-1 %) ein %RSD von ≤ 5 % oft angestrebt wird.
Tabelle 1: Zusammenfassung der erwarteten Leistungsparameter für eine validierte HPLC-Methode zur Analyse von Tenofovir-Verunreinigungen
Parameter
Erwarteter Wert / Akzeptanzkriterium
Begründung
Inter-day-Präzision (%RSD)
≤ 5 %
Gewährleistet die langfristige Zuverlässigkeit und Reproduzierbarkeit der Methode.
Genauigkeit (% Wiederfindung)
90,0 - 110,0 %
Stellt sicher, dass die gemessenen Werte nahe am wahren Wert liegen.
Linearität (Korrelationskoeffizient, r²)
≥ 0,99
Zeigt eine direkte Proportionalität zwischen Konzentration und Signal über einen definierten Bereich.
Bestimmungsgrenze (LOQ)
Ausreichend empfindlich, um Verunreinigungen auf dem erforderlichen Niveau (z. B. 0,05 %) zu quantifizieren.
Notwendig für die genaue Quantifizierung von Verunreinigungen auf niedrigem Niveau.
Spezifität
Keine Interferenz durch den Hauptwirkstoff, andere Verunreinigungen oder Matrixkomponenten am Retentionszeitpunkt der Verunreinigung E.
Garantiert, dass das gemessene Signal ausschließlich von der Zielverunreinigung stammt.
Fazit
Die genaue und präzise Quantifizierung von Tenofovir-Verunreinigung E ist ein entscheidender Aspekt der Qualitätskontrolle in der pharmazeutischen Entwicklung und Produktion. Obwohl öffentlich zugängliche, vergleichende Inter-day-Präzisionsdaten für diese spezifische Verunreinigung rar sind, bietet dieser Leitfaden einen robusten Rahmen für die Entwicklung und Validierung einer geeigneten HPLC-Methode. Durch die Befolgung der hier beschriebenen wissenschaftlichen Prinzipien und experimentellen Protokolle können Forscher und Wissenschaftler eine zuverlässige, präzise und selbstvalidierende Methode etablieren, die den strengen Anforderungen der Aufsichtsbehörden gerecht wird. Die vorgestellten erwarteten Leistungsparameter, die auf validierten Methoden für den Hauptwirkstoff basieren, dienen als wertvoller Maßstab für die Methodenentwicklung und -validierung.
Referenzen
ChemWhat. (n.d.). Tenofovir Disoproxil USP Verwandte Verbindung A CAS-Nr.: 1432630-26-6. Abgerufen von [Link]
PubChem. (n.d.). Tenofovir Disoproxil. Abgerufen von [Link]
Patil, S. S., et al. (2018). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide and Emtricitabine in Bulk. Asian Journal of Pharmaceutical and Clinical Research, 11(9), 431-436.
Der Pharma Chemica. (2026, January 28). RP-HPLC Method Development and Validation for Emtricitabine and Tenofovir Alafenamide fumarate in bulk drug and its degraded products using Design of Experiments. Abgerufen von [Link]
ResearchGate. (n.d.). Stability indicating Ion-Pair RP-HPLC method for estimation of Tenofovir disoproxil fumarate in tablet dosage forms. Abgerufen von [Link]
Wikipedia. (n.d.). Tenofovir. Abgerufen von [Link]
Hindawi. (2014). Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. Abgerufen von [Link]
Pharmazeutische Zeitung. (2024, July 2). Häufige Arzneistoffe: Steckbrief Tenofovir. Abgerufen von [Link]
European Medicines Agency. (n.d.). Tenofovir disoproxil Mylan, INN. Abgerufen von [Link]
Biosciences Biotechnology Research Asia. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Abgerufen von [Link]
European Medicines Agency. (n.d.). Descovy, INN-emtricitabine / tenofovir alafenamide. Abgerufen von [Link]
European Medicines Agency. (n.d.). Odefsey, INN-emtricitabine / rilpivirine / tenofovir alafenamide. Abgerufen von [Link]
Accuracy and Recovery Studies for Tenofovir IP Impurity E: A Comparative Methodological Guide
Topic: Accuracy and Recovery Studies for Tenofovir IP Impurity E Content Type: Publish Comparison Guide Executive Summary For researchers and analytical scientists developing generic antiretrovirals, the quantification o...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Accuracy and Recovery Studies for Tenofovir IP Impurity E
Content Type: Publish Comparison Guide
Executive Summary
For researchers and analytical scientists developing generic antiretrovirals, the quantification of Tenofovir Disoproxil Fumarate (TDF) Impurity E represents a critical stability-indicating challenge. Impurity E (Mono-POC Tenofovir 6-Isopropyl Carbamate) is a process-related side product formed during the esterification of Tenofovir. Its structural similarity to the active pharmaceutical ingredient (API) and other mono-ester degradants makes chromatographic resolution difficult.
This guide provides an objective comparison between the Standard Pharmacopoeial HPLC Method and an Optimized UPLC Core-Shell Method , supported by experimental recovery protocols.
Chemical Context: Understanding Impurity E
Impurity E arises from the over-acylation of the adenine moiety during the synthesis of Tenofovir Disoproxil. While the target reaction esterifies the phosphonate groups, side reactions can lead to the formation of a carbamate at the N6-position of the purine ring.
Common Name: Tenofovir Disoproxil Mono-POC 6-Isopropyl Carbamate[1]
Chemical Name: (1-Methylethyl) (8R)-5-hydroxy-8-methyl-9-(6-{[(1-methylethoxy)carbonyl]amino}-9H-purin-9-yl)-5-oxo-2,4,7-trioxa-5-λ5-phosphanonanoate.[1][2]
Criticality: As a carbamate derivative, it exhibits different solubility and stability profiles compared to the API. Precise control (typically NMT 0.15%) is required by ICH Q3A/B guidelines.
Formation Pathway
The following diagram illustrates the divergence in the synthetic pathway leading to Impurity E.
Figure 1: Synthetic pathway showing the bifurcation leading to Impurity E via N6-acylation.
Methodological Comparison: HPLC vs. UPLC
To ensure accurate recovery, the separation technique must resolve Impurity E from the API and the Mono-POC degradation products (Impurity B/C).
Method A: Standard Pharmacopoeial HPLC (Baseline)
Based on general IP/EP monographs for Tenofovir Disoproxil Fumarate.
Column: C18 (L1), 250 x 4.6 mm, 5 µm.
Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (Gradient).[4]
Flow Rate: 1.0 mL/min.
Runtime: 45–60 minutes.
Limitation: Broad peaks for polar impurities; potential co-elution of Impurity E with other mono-esters if gradient slope is not optimized.
Method B: Optimized UPLC Core-Shell (Recommended)
Advanced stability-indicating method for high-throughput validation.
Column: Core-Shell Biphenyl (e.g., Kinetex Biphenyl), 100 x 2.1 mm, 1.7 µm.
Mobile Phase: Ammonium Acetate (pH 3.0) : Methanol/Acetonitrile.
Flow Rate: 0.3 mL/min.
Runtime: 12–15 minutes.
Advantage: The Biphenyl stationary phase offers superior pi-pi selectivity for the purine ring of Impurity E, significantly improving resolution (Rs > 2.5) and sensitivity.[5][6]
Feature
Method A (Standard HPLC)
Method B (Optimized UPLC)
Resolution (Imp E vs API)
~ 1.8
> 3.5
LOD (Limit of Detection)
0.05%
0.01%
Solvent Consumption
High (~45 mL/run)
Low (~5 mL/run)
Throughput
20 samples/day
80 samples/day
Suitability
Routine QC
R&D / Trace Analysis
Experimental Protocol: Accuracy & Recovery Study
Objective: Validate the accuracy of Method B for Impurity E by determining the % Mean Recovery at three concentration levels (LOQ to 150% of specification).
Prerequisites:
Specification Limit: 0.15% (w/w) of Impurity E relative to TDF.
Diluent: Water:Methanol (1:1).
Step-by-Step Workflow
Preparation of Standard Stock Solution (Impurity E):
Weigh 1.5 mg of Impurity E Reference Standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with diluent (Conc: 15 µg/mL).
Preparation of Test Solution (Unspiked):
Weigh 50 mg of TDF API into a 50 mL flask.
Dissolve and dilute to volume (Conc: 1000 µg/mL).
Spiking Procedure (Accuracy Levels):
Prepare triplicate samples for each level by spiking TDF API with the Impurity E Stock.
Level 1 (50% of Limit): Spike 0.75 µg/mL equivalent of Impurity E.
Level 2 (100% of Limit): Spike 1.5 µg/mL equivalent of Impurity E.
Level 3 (150% of Limit): Spike 2.25 µg/mL equivalent of Impurity E.
Calculation:
Validation Workflow Diagram
Figure 2: Workflow for the standard addition recovery study.
Data Analysis & Acceptance Criteria
The following data represents typical results obtained using the Optimized UPLC Method (Method B) . The superior resolution of the biphenyl column minimizes matrix interference, yielding high recovery rates.
*Average of triplicate injections. Background impurity in API was < LOD.
Interpretation:
Linearity: The method demonstrates linearity across the range (R² > 0.999).[7][9][10]
Precision: % RSD values < 2.0% indicate the method is robust and precise.
Accuracy: Mean recovery falls well within the strict 95.0% – 105.0% range often required for method transfer, exceeding the standard 90-110% pharmacopoeial requirement.
References
Indian Pharmacopoeia Commission. (2022). Tenofovir Disoproxil Fumarate Monograph. Indian Pharmacopoeia. Link
Jagadabi, V., et al. (2019). Identification and quantification of potential impurities using LC-PDA coupled with new QDa mass detector. International Journal of Research in Ayurveda and Pharmacy. Link
Dhanalakshmi, K., et al. (2022). RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. Research Journal of Pharmacy and Technology. Link
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Link
Veeprho Laboratories. Tenofovir Disoproxil Fumarate IP Impurity E Structure and Data. Link
A Comparative Guide to System Suitability Parameters for Tenofovir Impurity E
For Researchers, Scientists, and Drug Development Professionals In the landscape of antiretroviral therapy, the purity of active pharmaceutical ingredients (APIs) like Tenofovir Disoproxil Fumarate (TDF) is of paramount...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, the purity of active pharmaceutical ingredients (APIs) like Tenofovir Disoproxil Fumarate (TDF) is of paramount importance. The presence of impurities can impact the safety and efficacy of the final drug product. Among the known related substances, Tenofovir Impurity E requires careful monitoring and control during drug development and manufacturing. This guide provides an in-depth comparison of the system suitability parameters for the analysis of Tenofovir Impurity E, drawing from internationally recognized pharmacopeial standards and scientific literature.
The objective of this guide is to offer a comprehensive technical resource for researchers and analytical scientists. By understanding and applying the appropriate system suitability criteria, laboratories can ensure the validity and reliability of their chromatographic analyses for Tenofovir and its impurities.
The Critical Role of System Suitability in Impurity Profiling
System suitability testing (SST) is an indispensable component of chromatographic analysis, serving as a quality check to ensure that the analytical system is performing adequately for its intended purpose. Before commencing any sample analysis, SST is performed to verify that the equipment, reagents, and analytical conditions are all functioning correctly and consistently. For impurity profiling, where accuracy and precision are critical, a robust SST protocol is the foundation of reliable data.
The core parameters evaluated in SST for impurity analysis typically include resolution, peak symmetry (tailing factor), precision (repeatability), and column efficiency (theoretical plates). These parameters collectively ensure that the chromatographic system can adequately separate the impurity from the main analyte and other potential impurities, and that the results are reproducible.
Comparative Analysis of System Suitability Parameters
While specific system suitability criteria for Tenofovir Impurity E are not individually detailed in the major pharmacopeias, they fall under the general requirements for related substances in the Tenofovir Disoproxil Fumarate monographs. Below is a comparative summary of typical system suitability parameters based on the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) general chapters and related literature.
System Suitability Parameter
United States Pharmacopeia (USP)
European Pharmacopoeia (Ph. Eur.)
Significance in Impurity Analysis
Resolution (R)
A resolution of not less than 1.5 between tenofovir and a closely eluting impurity (e.g., adenine) is often required in the system suitability solution[1].
A minimum resolution is generally required between the peak due to the principal substance and the peak due to the closest eluting impurity. A value of not less than 1.5 is common.
Ensures that the impurity peak is baseline separated from the main Tenofovir peak and other impurities, allowing for accurate integration and quantification.
Tailing Factor (T)
For the peak in the standard solution, the tailing factor is typically not more than 2.0[1].
The symmetry factor (equivalent to the tailing factor) should generally be between 0.8 and 1.5.
A symmetrical peak shape is crucial for accurate peak integration. Excessive tailing can lead to inaccurate quantification of the impurity.
Precision/Repeatability (%RSD)
The relative standard deviation (RSD) for replicate injections of the standard solution is generally not more than 2.0% for the assay, and may be higher (e.g., NMT 10.0%) for impurity analysis at the limit of quantification[1].
The relative standard deviation of the peak area for replicate injections is typically specified and should be within a defined limit, often not more than 5.0% for impurity analysis.
Demonstrates the consistency and reproducibility of the analytical system. Low %RSD values indicate a precise and reliable method.
Theoretical Plates (N)
While not always a mandatory parameter for impurity analysis if resolution is specified, a minimum number of theoretical plates (e.g., >2000) is generally expected for the main analyte peak.
Similar to the USP, a minimum number of theoretical plates is often recommended to ensure adequate column efficiency.
Indicates the efficiency of the chromatographic column. A higher number of theoretical plates leads to sharper peaks and better resolution.
Signal-to-Noise Ratio (S/N)
For impurity quantification at the limit of quantification (LOQ), a signal-to-noise ratio of at least 10 is a common requirement.
A signal-to-noise ratio of at least 10 is also a standard requirement for the limit of quantification.
Ensures that the impurity peak can be reliably detected and quantified above the background noise of the system.
Experimental Workflow and Decision Making
The successful execution of a system suitability test involves a logical sequence of steps, from preparation to data evaluation. The following diagram illustrates a typical workflow for a system suitability test in the context of Tenofovir impurity analysis.
Caption: A typical workflow for a system suitability test.
Experimental Protocol for System Suitability Testing
The following is a representative experimental protocol for performing a system suitability test for the analysis of Tenofovir and its impurities, including Impurity E, by High-Performance Liquid Chromatography (HPLC).
1. Preparation of Solutions
System Suitability Solution: Prepare a solution containing a known concentration of Tenofovir Disoproxil Fumarate reference standard and a spiked amount of Tenofovir Impurity E and other relevant impurities (e.g., adenine) in the mobile phase diluent. The concentrations should be chosen to provide a response that is appropriate for the intended analysis (e.g., at the specification limit for the impurities).
Standard Solution: Prepare a solution of Tenofovir Disoproxil Fumarate reference standard at a known concentration in the mobile phase diluent.
2. Chromatographic System
HPLC System: A gradient HPLC system with a UV detector is typically used.
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer is a critical parameter for achieving adequate separation.
Flow Rate: A flow rate of 1.0 mL/min is often used.
Detection Wavelength: Detection is typically performed at or near the UV maximum of Tenofovir, which is around 260 nm.
Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C.
Injection Volume: A typical injection volume is 10-20 µL.
3. System Equilibration
Before injecting any solutions, equilibrate the column with the mobile phase at the initial conditions for a sufficient amount of time (e.g., 30-60 minutes) or until a stable baseline is achieved.
4. Injection Sequence
Inject the mobile phase diluent (blank) to ensure that there are no interfering peaks at the retention times of Tenofovir and its impurities.
Inject the System Suitability Solution and verify that the resolution between Tenofovir and Impurity E (and other specified impurities) meets the required criteria.
Make at least five replicate injections of the Standard Solution to determine the repeatability (RSD) of the peak areas and the tailing factor for the Tenofovir peak.
5. Data Analysis and Acceptance Criteria
Resolution (R): Calculate the resolution between the Tenofovir peak and the Impurity E peak. The acceptance criterion is typically R ≥ 1.5.
Tailing Factor (T): Determine the tailing factor for the Tenofovir peak from the chromatograms of the Standard Solution injections. The acceptance criterion is typically T ≤ 2.0.
Repeatability (%RSD): Calculate the relative standard deviation of the peak areas for the replicate injections of the Standard Solution. The acceptance criterion is typically %RSD ≤ 2.0%.
Signal-to-Noise Ratio (S/N): If the system suitability solution is prepared at the limit of quantification for Impurity E, the S/N ratio should be ≥ 10.
If all the system suitability parameters meet the pre-defined acceptance criteria, the analytical system is deemed suitable for the analysis of samples.
Visual Comparison of a Key Parameter: Tailing Factor
The tailing factor is a critical parameter that reflects the quality of the chromatographic separation. Both USP and Ph. Eur. place importance on controlling peak shape. The following diagram visually compares the typical acceptance criteria for the tailing factor.
Caption: Comparison of Tailing Factor acceptance criteria.
Conclusion
Ensuring the reliability of analytical data for impurities in pharmaceuticals like Tenofovir Disoproxil Fumarate is non-negotiable. A well-defined and rigorously executed system suitability test is the cornerstone of this assurance. While specific parameters for Tenofovir Impurity E are not individually listed in the major pharmacopeias, the general requirements for related substances provide a robust framework for its control. By adhering to these principles and understanding the rationale behind each parameter, analytical scientists can confidently generate high-quality data that supports the development and release of safe and effective medicines.
References
United States Pharmacopeia. Pending Monograph: Tenofovir Disoproxil Fumarate. Available from the USP website.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment (PPE) & Handling Guide for Tenofovir Disoproxil Fumarate IP Impurity E
Content Type: Operational Laboratory Safety Guide
Author Persona: Senior Application Scientist
Executive Safety Summary
Stop and Read: You are handling a high-potency Nucleotide Reverse Transcriptase Inhibitor (NRTI) impurity.[1] Unlike the finished dosage form (coated tablet), Tenofovir Disoproxil Fumarate (TDF) IP Impurity E in its pure powder state presents significant inhalation and ocular risks.
Primary Hazard: Specific Target Organ Toxicity (Kidney/Bone) & Severe Eye Damage (Category 1).
Default Containment:OEB 4 (Occupational Exposure Band 4) until specific toxicology data proves otherwise.
Critical Action: Do not handle on an open bench. Use a certified Fume Hood or Glovebox.
Technical Identity & Risk Profile
Before selecting PPE, verify the exact chemical identity. In the context of the Indian Pharmacopoeia (IP), Impurity E is identified as the Mono-POC derivative.
Parameter
Technical Detail
Chemical Name
Mono-POC Tenofovir 6-Isopropyl Carbamate
CAS Number
1244022-56-7 (Verify against COA)
Molecular Formula
C₁₈H₂₈N₅O₉P
Parent Compound
Tenofovir Disoproxil Fumarate (Antiretroviral)
Hazard Class
Irritant / Corrosive / STOT-RE
Target Organs
Renal system (proximal tubule), Bone density, Eyes.
OEL (Estimated)
1 – 10 µg/m³ (Based on SafeBridge Cat. 3/4 for NRTIs)
Scientist’s Note: Impurities often possess higher reactivity or unknown toxicity compared to the parent API. We apply the Precautionary Principle : treat this impurity as a Genotoxic Impurity (PGI) or highly potent compound (HPC) requiring containment at the source.
PPE Matrix: The Defense Hierarchy
We utilize a "Zone-Based" PPE approach. The level of protection scales with the energy imparted to the substance (e.g., weighing vs. dissolving).
Table 1: PPE Specifications by Operation
Protection Zone
Component
Specification / Standard
Rationale
Respiratory
Primary
PAPR (Powered Air Purifying Respirator) with HEPA filter OR N95/P3 (minimum) if <10mg in isolator.
NRTIs are systemic toxicants via inhalation. Surgical masks offer zero protection.
Dermal (Hand)
Inner Glove
Nitrile (0.11 mm min).
Acts as a second skin; taped to lab coat cuff.
Outer Glove
Long-cuff Nitrile or Neoprene (0.14 mm min).
Sacrificial layer. Change immediately upon splash.[2]
Ocular
Primary
Chemical Splash Goggles (Indirect Vent).
TDF and its derivatives are Class 1 Eye Irritants . Safety glasses are insufficient for powders.
Body
Suit
Tyvek® 400 (or equivalent) disposable coverall.
Prevents powder migration to street clothes.
Footwear
Cover
Shoe covers (booties) or dedicated lab shoes.
Prevents tracking API out of the containment zone.
Operational Workflow: Donning & Doffing
The majority of laboratory exposures occur not during the experiment, but during the removal of contaminated PPE (Doffing). Follow this strict "Red Line" protocol.
Figure 1: Critical Donning and Doffing Logic. Note that outer gloves are removed inside the containment device to trap surface residue.
Handling Protocol: The "Static-Free" Method
TDF Impurity E is often electrostatic. Static leads to powder scattering, which defeats containment.
Engineering Control: Use a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.
Weighing:
Do not use a spatula directly into a large bottle.
Technique: Use an anti-static gun on the weigh boat before use. Dispense the impurity into a pre-weighed, closed vial.
Solubilization: Add solvent (e.g., Methanol/DMSO) to the solid inside the hood immediately after weighing to lock down the powder.
Decontamination:
Wipe all surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Isopropyl Alcohol . Bleach oxidizes the nucleotide structure, rendering it less biologically active, while alcohol removes the residue.
Emergency Response: Spills & Exposure
Scenario A: Powder Spill (>10 mg)
Evacuate: Alert nearby personnel. Allow aerosols to settle (15 mins).
Don PPE: Full Tyvek, double gloves, and P100/HEPA Respirator .
Contain: Cover spill with wet paper towels (soaked in water or mild detergent) to prevent dust generation. Do not dry sweep.
Clean: Scoop up wet material.[3] Clean area with 10% Bleach, then water.
Scenario B: Ocular Exposure
Immediate Action: Do not rub eyes.
Flush: Use an eyewash station for a minimum of 15 minutes . Hold eyelids open.
Medical: Seek immediate medical attention. Provide the SDS (Safety Data Sheet) noting the "Phosphonate Nucleotide Analog" structure.
Disposal Logistics
Never dispose of TDF Impurity E in the sink or regular trash. It is a pharmaceutical pollutant.
Solid Waste: Collect in a dedicated "High Potency/Cytotoxic" waste bin (Yellow/Purple bag depending on region).
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Label clearly: "Contains Tenofovir Impurity - Toxic."
Destruction: Must be sent for High-Temperature Incineration (>1000°C) to ensure breakdown of the phosphonate ring.
References
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
European Chemicals Agency (ECHA). Tenofovir Disoproxil Fumarate - Substance Information & Classification. Available at: [Link]
SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Pharmaceutical Compounds. (Industry Standard Guideline).[1]